DL-Methyldopa-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/i1D3 |
InChI Key |
CJCSPKMFHVPWAR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
DL-Methyldopa-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methyldopa-d3 is the deuterium-labeled form of DL-methyldopa, a racemic mixture of the D- and L-isomers of methyldopa. The L-isomer, also known as levomethyldopa, is a centrally acting alpha-2 adrenergic agonist used as an antihypertensive medication. This compound serves as a crucial internal standard in bioanalytical and pharmacokinetic studies for the accurate quantification of methyldopa in biological matrices. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for precise differentiation from the endogenous analyte, thereby improving the reliability of these assays. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.
Chemical Structure and Properties
This compound is structurally analogous to DL-methyldopa, with the three hydrogen atoms of the alpha-methyl group replaced by deuterium atoms.
Chemical Structure:
(Note: The exact position of the deuterium atoms on the methyl group is not explicitly shown in this simplified 2D representation but is C(CD3))
Table 1: Chemical and Physical Properties of this compound and its non-deuterated analogue
| Property | Value (this compound) | Value (DL-Methyldopa - non-deuterated) | Reference |
| IUPAC Name | 2-amino-3-(3,4-dihydroxyphenyl)-2-(methyl-d3)propanoic acid | 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | [1] |
| Synonyms | 2-amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid | α-Methyl-DL-DOPA | [1][2] |
| Molecular Formula | C₁₀H₁₀D₃NO₄ | C₁₀H₁₃NO₄ | [2] |
| Molecular Weight | 214.24 g/mol | 211.21 g/mol | [2] |
| Appearance | Off-white solid | Colorless or almost colorless crystals or white to yellowish-white fine powder | [2][3] |
| Melting Point | Not available | ~300 °C (decomposes) | |
| Solubility | Soluble in DMSO, slightly soluble in aqueous acid.[4] | Soluble in dilute mineral acids. Solubility in water at 25°C is ~18 mg/mL. Practically insoluble in common organic solvents. | |
| pKa | Not available | Strongest Acidic: 1.73, Strongest Basic: 9.85 |
Mechanism of Action of Methyldopa
This compound is primarily used as an analytical standard and is not intended for therapeutic use. However, understanding the mechanism of its non-deuterated counterpart, methyldopa, is crucial for contextualizing its application in pharmaceutical research.
Methyldopa is a prodrug that exerts its antihypertensive effects through its active metabolite, α-methylnorepinephrine. The signaling pathway is as follows:
References
Synthesis and Characterization of DL-Methyldopa-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of DL-Methyldopa-d3, a deuterium-labeled isotopologue of DL-Methyldopa. This stable isotope-labeled compound serves as a critical internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, utilizing techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of deuterium offers a non-radioactive tracer that can enhance the accuracy and precision of analytical measurements.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀D₃NO₄ | [1] |
| Molecular Weight | 214.23 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | 99.14% | [1] |
| IUPAC Name | 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid | [2] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Synthesis of this compound
A proposed synthetic workflow is outlined below. This process would begin with a deuterated starting material to introduce the d3-methyl group, followed by a series of reactions to construct the final molecule.
Experimental Protocol (Proposed)
The following is a generalized, proposed experimental protocol for the synthesis of this compound based on known synthetic routes for the non-deuterated analog.[2][5]
-
Synthesis of d3-Phenylacetone Derivative: A suitable catechol-protected phenylacetone precursor would be reacted with a deuterated methylating agent (e.g., d3-methyl iodide or d3-dimethyl sulfate) in the presence of a strong base to introduce the trideuteromethyl group.
-
Strecker Amino Acid Synthesis: The resulting d3-phenylacetone derivative would then undergo a Strecker synthesis. This involves reaction with potassium cyanide and ammonium chloride in an aqueous ammonia solution to form the corresponding α-aminonitrile.
-
Hydrolysis to Racemic Amino Acid: The α-aminonitrile is then subjected to hydrolysis, typically using a strong acid or base (e.g., barium hydroxide), to yield the racemic mixture of this compound.
-
Purification: The crude product would be purified by recrystallization from a suitable solvent system to yield the final, high-purity this compound.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended, based on methods used for the characterization of Methyldopa and its metabolites.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While specific assigned spectra for this compound are not publicly available, 1H and 13C NMR spectra of the non-deuterated parent compound can serve as a reference.[7]
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the amino acid backbone. The characteristic signal for the methyl group in the non-deuterated compound would be absent, confirming successful deuteration.
-
¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms in the molecule. The signal for the deuterated methyl carbon would exhibit a characteristic triplet splitting pattern due to coupling with deuterium.
A generalized workflow for NMR analysis is presented below.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern, which can provide structural information and is useful for developing quantitative LC-MS/MS methods.[8][9]
Experimental Protocol for LC-MS/MS Analysis (Adapted from 3-O-Methyldopa Analysis): [10]
-
Chromatographic Separation:
-
Column: Atlantis T3 C18 (5 µm; 150 x 4.6 mm i.d.) or equivalent reversed-phase column.
-
Mobile Phase: A gradient of water and methanol containing 0.05% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for structural confirmation.
-
Expected Precursor Ion [M+H]⁺: m/z 215.1.
-
Fragmentation: Collision-induced dissociation (CID) would likely result in the loss of the carboxylic acid group and other characteristic fragments.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound. A reversed-phase HPLC method with UV detection is commonly used for the analysis of Methyldopa.[11]
Experimental Protocol for HPLC Purity Analysis (Typical): [11]
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm; 5 µm) or similar.
-
Mobile Phase: A mixture of a phosphate buffer (e.g., potassium dihydrogen phosphate, pH 5.5) and acetonitrile (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 287 nm.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to all other detected peaks.
Summary of Characterization Data
The expected and available characterization data for this compound are summarized in Table 2.
| Analytical Technique | Parameter | Expected/Available Value | Reference |
| ¹H NMR | Chemical Shifts (δ) | Aromatic and backbone protons, absence of methyl signal. | [7] (for parent compound) |
| ¹³C NMR | Chemical Shifts (δ) | Signals for all carbons, triplet for -CD₃ group. | [7] (for parent compound) |
| HRMS | [M+H]⁺ | Calculated: 215.1215 | (Calculated) |
| LC-MS/MS | Precursor Ion (m/z) | 215.1 | (Inferred) |
| Product Ions (m/z) | Dependent on collision energy, likely involving loss of H₂O and COOH. | [10] (for analog) | |
| HPLC | Purity (%) | ≥ 99% | [1] |
| Retention Time | Dependent on specific method conditions. | [11] |
This technical guide provides a framework for the synthesis and characterization of this compound. While specific experimental details for the deuterated compound are limited in the public domain, the provided information, based on established chemistry and analytical methods for the parent compound, offers a solid foundation for researchers and drug development professionals working with this important analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN102531939A - Preparation method of L-methyldopa - Google Patents [patents.google.com]
- 3. 3-o-Methyldopa d3 | 586954-09-8 | LYA95409 | Biosynth [biosynth.com]
- 4. 3-O-Methyldopa-d3 | C10H13NO4 | CID 10878512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical techniques for methyldopa and metabolites: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 7. Alpha-methyldopa | C10H13NO4 | CID 4138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. japer.in [japer.in]
Commercial suppliers of high-purity DL-Methyldopa-d3
An In-depth Technical Guide to High-Purity DL-Methyldopa-d3 for Researchers and Drug Development Professionals
Introduction
This compound is the deuterated analog of DL-Methyldopa, a centrally acting α2-adrenergic agonist used as an antihypertensive medication. The incorporation of three deuterium atoms on the methyl group creates a stable, heavier isotopologue. This property makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS) and liquid chromatography (LC), such as therapeutic drug monitoring, pharmacokinetic research, and metabolic studies.[1][2] Its use improves the accuracy and precision of quantifying non-deuterated Methyldopa in biological matrices.[1] This guide provides a comprehensive overview of commercial suppliers, quality control protocols, and the biological mechanism of action relevant to researchers and drug development professionals.
Commercial Suppliers of High-Purity this compound
Sourcing high-purity this compound is critical for ensuring the reliability and reproducibility of experimental results. A variety of chemical suppliers specialize in stable isotope-labeled compounds and offer this product, often with detailed certificates of analysis.
| Supplier | Product Number (Example) | Reported Purity / Available Data | Notes |
| MedChemExpress | HY-121809S | 99.14% | Provides COA, HNMR, and LCMS data online.[2] |
| Veeprho | DVE00529 | Data available upon request | Specializes in high-quality reference standards.[1] |
| Clearsynth | CS-O-59909 | Certificate of Analysis available | Labeled as a useful research chemical for a range of applications.[3] |
| Simson Pharma | - | Certificate of Analysis provided with every compound | Offers custom synthesis and supplies various drug impurity standards.[4] |
| CymitQuimica | 4Z-D-3226 | Data available upon request | Distributes products from various brands, intended for laboratory use.[5] |
| C/D/N Isotopes | - | High standards of isotopic enrichment and chemical purity | Specializes exclusively in deuterium-labeled compounds with over 3000 items in stock.[6] |
Experimental Protocols: Synthesis and Quality Control
Ensuring the identity, purity, and isotopic enrichment of this compound is paramount. The following sections outline a representative synthesis workflow and detailed analytical methods for quality control.
General Synthesis and Purification Workflow
The synthesis of this compound follows similar principles to that of non-deuterated Methyldopa, with the key difference being the introduction of a deuterated methyl group. A common synthetic route for Methyldopa involves the Strecker synthesis from 3,4-dimethoxyphenylacetone, followed by hydrolysis and demethylation. For the deuterated analog, a starting material containing a trideuteromethyl group would be used.
Purification is typically achieved through recrystallization. For instance, a crude product can be dissolved in dilute hydrochloric acid, treated with activated carbon to remove colored impurities, and then precipitated by adjusting the pH to its isoelectric point (around 4.5) with a base like ammonia.[7]
Caption: A logical workflow from synthesis to quality control of this compound.
Quality Control Analytical Methods
Stringent quality control is essential for deuterated standards.[8] Analysis typically involves a combination of chromatographic and spectroscopic techniques to confirm structure, and assess chemical and isotopic purity.
1. Identity Confirmation by NMR Spectroscopy
-
Objective: To confirm the chemical structure and the specific location of deuterium labeling.
-
Methodology:
-
¹H-NMR (Proton NMR): Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O with a reference standard). The ¹H-NMR spectrum is used to verify the overall structure. The signal corresponding to the methyl protons (CH₃) in non-deuterated Methyldopa will be absent or significantly diminished, confirming deuterium substitution at that position.
-
²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A single resonance peak corresponding to the -CD₃ group would confirm the presence and location of the deuterium label.
-
-
Acceptance Criteria: The spectra must be consistent with the expected structure of 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid. The ¹H-NMR should show the absence of the methyl proton signal.
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the chemical purity of the compound and detect any non-deuterated or other impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent like methanol.[10]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength where Methyldopa has significant absorbance (e.g., 280 nm).
-
Procedure: Prepare a standard solution of known concentration in the mobile phase. Inject the sample and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
-
Acceptance Criteria: Chemical purity is typically required to be ≥98%, with many suppliers offering >99% purity.[2][11]
3. Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Methodology:
-
System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Ionization: Electrospray Ionization (ESI) in positive mode is effective.
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the full-scan mass spectrum. The protonated molecular ion [M+H]⁺ for this compound should be observed at m/z 215.2, which is 3 units higher than the non-deuterated analog (m/z 212.2).[12]
-
Compare the intensity of the ion at m/z 215.2 with that at m/z 212.2 to assess the isotopic purity and the presence of any residual non-deuterated Methyldopa.
-
-
-
Acceptance Criteria: Isotopic enrichment should typically be >98% to ensure minimal interference in quantitative assays.[11]
Biological Mechanism of Action: Methyldopa Signaling Pathway
Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite in the central nervous system.[13][14] It is transported across the blood-brain barrier and undergoes a two-step enzymatic conversion. The resulting metabolite, alpha-methylnorepinephrine, acts as a potent agonist at presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, lower blood pressure.[14][15]
Caption: The metabolic activation of Methyldopa and its inhibitory effect on sympathetic outflow.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 4. Methyldopa synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Methyldopa - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Methyldopa? [synapse.patsnap.com]
A Technical Guide to Deuterium Labeling in DL-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterium labeling position in DL-Methyldopa-d3, a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines the confirmed location of the deuterium atoms, presents a plausible synthetic approach, details relevant analytical methodologies for structural confirmation and purity assessment, and includes quantitative data from a representative batch.
Deuterium Labeling Position
The deuterium atoms in this compound are located on the methyl group of the propanoic acid backbone. The formal IUPAC name for this compound is 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid[1][2]. This specific labeling is further corroborated by the compound's SMILES string: [2H]C([2H])([2H])C(CC1=CC=C(O)C(O)=C1)(N)C(O)=O[1].
The strategic placement of the deuterium atoms on the methyl group, which is not metabolically labile in this position, ensures the stable isotope label is retained throughout biological processing, making it an excellent internal standard for mass spectrometry-based quantification of Methyldopa.
Quantitative Data
While a detailed Certificate of Analysis for a specific batch of this compound was not publicly accessible, the following data for batch HY-121809S-244930 has been reported[1]:
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀D₃NO₄ |
| Molecular Weight | 214.23 g/mol |
| Purity (LCMS) | 99.14% |
Proposed Experimental Protocols
Proposed Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a well-established method for producing amino acids from an aldehyde, ammonia, and cyanide[3]. To introduce the trideuterated methyl group, a deuterated precursor is required. A logical approach would be to start with a deuterated ketone.
Workflow for the Proposed Synthesis:
Figure 1: Proposed synthetic workflow for this compound.
Detailed Steps:
-
Synthesis of 3,4-Dimethoxybenzyl-d3-acetone: The synthesis would commence with the deuteration of 3,4-dimethoxybenzylacetone. This can be achieved through base-catalyzed hydrogen-deuterium exchange at the alpha-position to the ketone using a deuterium source like D₂O and a suitable base.
-
Strecker Reaction: The resulting 3,4-dimethoxybenzyl-d3-acetone would then undergo a Strecker reaction with potassium cyanide and ammonium carbonate. This reaction forms a hydantoin intermediate where the amino and nitrile groups are added across the carbonyl.
-
Hydrolysis: The hydantoin intermediate is then hydrolyzed, typically using a strong base like barium hydroxide, to open the ring and form the amino acid structure, still with the methoxy protecting groups on the catechol.
-
Demethylation: The final step involves the removal of the methyl protecting groups from the catechol moiety. This is commonly achieved by refluxing with a strong acid, such as hydrobromic acid, to yield the final product, this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Analytical Characterization
To confirm the successful synthesis, deuterium labeling position, and purity of this compound, a combination of analytical techniques would be employed.
Logical Flow of Analytical Characterization:
Figure 2: Analytical workflow for this compound characterization.
Experimental Protocols for Analysis:
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and the incorporation of three deuterium atoms.
-
Method: A sample of the synthesized compound would be analyzed by high-resolution mass spectrometry (HRMS). The expected molecular ion peak would be at m/z corresponding to the molecular weight of this compound (214.23). The isotopic pattern should clearly show a significant M+3 peak, confirming the presence of three deuterium atoms.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise location of the deuterium atoms.
-
¹H NMR Method: The ¹H NMR spectrum of this compound would be compared to that of an unlabeled Methyldopa standard. The signal corresponding to the methyl protons, which is typically a singlet, should be absent or significantly diminished in the spectrum of the deuterated compound. The other proton signals corresponding to the aromatic and backbone protons should remain.
-
²H NMR Method: A ²H (deuterium) NMR spectrum would show a signal at the chemical shift corresponding to the methyl group, providing direct evidence of the deuterium labeling at that position.
-
¹³C NMR Method: The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1), further confirming the labeling position.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the chemical purity of the synthesized compound.
-
Method: The sample would be analyzed by reverse-phase HPLC with UV detection. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The retention time of the synthesized this compound should be identical to that of an unlabeled Methyldopa standard under the same chromatographic conditions.
-
Conclusion
The deuterium labeling in this compound is definitively at the methyl group, making it a robust internal standard for bioanalytical applications. While a specific, published synthesis protocol is elusive, established organic chemistry principles allow for the design of a reliable synthetic route. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive toolkit for the unambiguous confirmation of the isotopic labeling and structural integrity of the final product, with HPLC serving to ensure its chemical purity. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.
References
Stability of DL-Methyldopa-d3 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of DL-Methyldopa-d3 in solution. Due to the limited availability of direct stability data for the deuterated form, this document primarily relies on published stability data for the non-deuterated analogue, methyldopa. The general principles of the kinetic isotope effect suggest that the deuteration at the methyl group is likely to enhance the stability of the molecule, particularly concerning metabolic oxidation. However, the degree of this enhanced chemical stability in solution has not been quantitatively reported in the available literature.
Executive Summary
This compound, a deuterated form of the antihypertensive drug methyldopa, is susceptible to degradation in solution, primarily through oxidation of its catechol moiety. The stability of methyldopa solutions is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Aqueous solutions are most stable at acidic to neutral pH (up to pH 6.2) and for limited durations. At alkaline pH, degradation is accelerated. For prolonged storage, frozen solutions at -20°C or -80°C are recommended, with the latter offering greater stability. The use of antioxidants, such as ascorbic acid, can mitigate degradation in biological matrices like plasma.
General Storage Recommendations for this compound Stock Solutions
Based on information from various suppliers, the following storage conditions are recommended for stock solutions of this compound to minimize degradation.
| Storage Temperature | Recommended Duration | Common Solvents |
| -80°C | Up to 6 months | DMSO, Ethanol, DMF |
| -20°C | Up to 1 month | DMSO, Ethanol, DMF |
Note: For aqueous solutions, it is advisable to prepare them fresh or store them for very short periods, even at refrigerated temperatures, due to the inherent instability of methyldopa in aqueous environments, especially at non-optimal pH.
Factors Influencing the Stability of Methyldopa in Solution
The stability of methyldopa, and by extension this compound, is dependent on several key factors:
-
pH: Aqueous solutions of methyldopa are most stable in acidic to neutral conditions (up to pH 6.2), where they can be stable for up to 50 hours.[1] Decomposition is significantly faster in alkaline environments (e.g., pH 8.0).[1] The rate of oxidative degradation is also pH-dependent, with one study reporting a maximum reaction rate at pH 5.0 during oxidation by periodate.
-
Oxidation: The catechol group in methyldopa is highly susceptible to oxidation, leading to the formation of quinones and colored degradation products.[2] This process can be accelerated by the presence of oxygen and oxidizing agents. Studies have explored the kinetics of oxidation by reagents like periodate and Fenton's reagent.
-
Light: Methyldopa is sensitive to light, and exposure can lead to photodegradation. It is recommended to protect solutions from light during storage and handling.
-
Temperature: Higher temperatures accelerate the degradation of methyldopa in solution.
Degradation Pathways
The primary degradation pathway for methyldopa in solution is the oxidation of its catechol moiety. This can proceed through enzymatic and non-enzymatic routes.
Oxidative Degradation
The initial step in the oxidative degradation of methyldopa is the oxidation of the catechol group to an ortho-quinone. This is a common pathway for catecholamines. One study identified 4-methyl-1,2-benzoquinone as the main product of the oxidation of methyldopa by periodate.
Enzymatic Degradation
A study on the interaction of methyldopa with banana pulp demonstrated rapid degradation due to the presence of polyphenol oxidase, an enzyme that catalyzes the oxidation of catechols.[2][3] This highlights the potential for rapid degradation in the presence of certain biological matrices.
Quantitative Stability Data for Methyldopa
| Condition | Matrix/Solvent | Temperature | Observation |
| Enzymatic Degradation | Banana Supernatant | 30°C | 60% degradation in 5 minutes; 99.5% degradation in 30 minutes.[2] |
| Plasma Stability (with ascorbic acid) | Human Plasma | Room Temperature | Stable for at least 24 hours. |
| Plasma Stability (with ascorbic acid) | Human Plasma | -20°C | Stable for at least 29 days. |
| Aqueous Solution | Acidic to Neutral (pH < 6.2) | Not specified | Stable for up to 50 hours.[1] |
| Aqueous Solution | Alkaline (pH 8.0) | Not specified | Decomposition occurs.[1] |
| Oxidation with Periodate | Aqueous Medium | Not specified | Follows second-order kinetics, first order in both methyldopa and periodate. |
The Impact of Deuteration on Stability
The replacement of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy to break.[4][5][6][7] For this compound, the deuterium atoms are on the methyl group. While this position is not directly on the catechol ring which is the primary site of chemical oxidation in solution, it could be a site for metabolic oxidation in vivo. Therefore, while deuteration in this compound is primarily aimed at improving its metabolic stability and utility as an internal standard in mass spectrometry-based bioanalysis, it is not expected to have a major impact on its chemical stability in solution against non-enzymatic oxidation or hydrolysis. However, a modest stabilizing effect cannot be entirely ruled out without direct experimental evidence.
Experimental Protocols
Detailed experimental protocols for forced degradation and stability-indicating assays are crucial for assessing the stability of this compound. The following are generalized protocols based on common practices for methyldopa and other pharmaceuticals.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
7.1.1. Acid and Base Hydrolysis
-
Protocol: Prepare solutions of this compound in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.
7.1.2. Oxidative Degradation
-
Protocol: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light for a specified duration (e.g., 24 hours). Analyze aliquots at different time intervals by HPLC.
7.1.3. Thermal Degradation
-
Protocol: Store a solution of this compound at an elevated temperature (e.g., 80°C) for several days. Analyze samples periodically to assess the extent of degradation.
7.1.4. Photodegradation
-
Protocol: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark at the same temperature. Analyze both samples at regular intervals.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.
Example HPLC Method for Methyldopa (to be adapted for this compound):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where methyldopa has significant absorbance (e.g., around 280 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
The stability of this compound in solution is a critical consideration for researchers and drug development professionals. While specific quantitative data for the deuterated compound is scarce, the extensive information available for methyldopa provides a strong basis for understanding its stability profile. This compound is susceptible to oxidation, and its stability is highly dependent on pH, temperature, and light. For optimal stability in solution, it is recommended to use freshly prepared solutions, store them at low temperatures (-20°C or -80°C) for limited periods, and protect them from light. The development and validation of a stability-indicating analytical method are essential for accurately monitoring the stability of this compound in various formulations and experimental conditions. The deuteration at the methyl group is expected to enhance metabolic stability but its effect on chemical stability in solution is likely to be minor.
References
- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of Methyldopa by Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
A Comparative Analysis of the Biological Activity of DL-Methyldopa-d3 and Methyldopa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activities of DL-Methyldopa-d3 and its non-deuterated counterpart, methyldopa. While direct comparative studies on the biological activity of this compound are not extensively available in peer-reviewed literature, this document extrapolates its potential pharmacological profile based on the well-established mechanism of action of methyldopa and the known principles of the kinetic isotope effect associated with deuteration. This guide covers the mechanism of action, predicted pharmacokinetic and pharmacodynamic differences, and detailed experimental protocols for evaluating the biological activity of these compounds.
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist used for the management of hypertension.[1][2] It is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine.[2][3] This active metabolite then stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[1][3] this compound is a deuterated isotopologue of methyldopa, in which three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution has the potential to alter the drug's metabolic profile and, consequently, its pharmacokinetic and pharmacodynamic properties. The primary rationale for deuterating drugs is to leverage the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.[4][5] This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved drug stability, increased half-life, and altered metabolite formation.[5]
Mechanism of Action
The antihypertensive effect of methyldopa is primarily mediated by its active metabolite, alpha-methylnorepinephrine.[1][6] The proposed signaling pathway is as follows:
-
Uptake and Conversion: Methyldopa crosses the blood-brain barrier and is taken up by adrenergic neurons.[2]
-
Metabolic Activation: Inside the neuron, DOPA decarboxylase converts methyldopa to alpha-methyldopamine. Subsequently, dopamine β-hydroxylase converts alpha-methyldopamine to the active metabolite, alpha-methylnorepinephrine.[6]
-
Receptor Agonism: Alpha-methylnorepinephrine acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[3][7]
-
Reduced Sympathetic Outflow: Stimulation of these receptors inhibits the release of norepinephrine from the presynaptic neuron, leading to decreased sympathetic tone.[3][7]
-
Antihypertensive Effect: The reduction in sympathetic outflow results in decreased peripheral vascular resistance and a lowering of blood pressure.[2][6]
A secondary, and less significant, mechanism involves the inhibition of DOPA decarboxylase in the periphery, which can lead to a reduction in the synthesis of norepinephrine.[1]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 3. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyldopa - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Note: High-Throughput Quantification of Methyldopa in Human Plasma by LC-MS/MS Using DL-Methyldopa-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methyldopa in human plasma. The use of a stable isotope-labeled internal standard, DL-Methyldopa-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][2][3][4] The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation, enabling high-throughput analysis.[5]
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant women.[6][7] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[6][7][8] The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[1][9] This document provides a comprehensive protocol for the determination of methyldopa in human plasma using this compound as the internal standard.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of methyldopa.
Detailed Protocols
Materials and Reagents
-
Methyldopa reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., Zorbax SB-C18, Atlantis T3 C18)[10]
-
Microcentrifuge
-
Autosampler vials
Sample Preparation Protocol
-
Thaw frozen human plasma samples on ice.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 600 µL of methanol (or another suitable protein precipitation agent like perchloric acid) to precipitate plasma proteins.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax SB-C18 (or equivalent) |
| Mobile Phase A | 0.2% Formic acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | Isocratic or gradient elution (e.g., 2% B for 1.5 min)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Injection Volume | 1.5 µL[5] |
| Column Temperature | 40°C[5] |
| Run Time | Approximately 1.5 - 5.5 minutes[2][5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methyldopa) | m/z 212.1 → 139.2, 166.2, 195.2[5] or 211.95 → 138.90[4] |
| MRM Transition (this compound) | m/z 215.1 → 170.1 (example, to be optimized) or 214.95 → 169.00[4] |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | To be optimized for the specific instrument |
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS quantification of methyldopa.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Methyldopa | 20 - 5000[2][3] | > 0.99 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 30 (Low QC) | 7.3[2][3] | -8.0[2][3] | 7.7[2][3] | 0.2[2][3] |
| 600 (Mid QC) | 5.4[2][3] | -1.3[2][3] | 0.5[2][3] | -1.1[2][3] |
| 3000 (High QC) | 4.3[2][3] | -2.0[2][3] | 0.7[2][3] | -2.3[2][3] |
Table 3: Recovery and Limit of Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2][3] |
| Recovery | 90.9 - 101.4%[5] |
Signaling Pathway (Illustrative)
While the direct signaling pathway of methyldopa is not directly relevant to the analytical method itself, for context, its mechanism of action involves the central nervous system. Methyldopa is converted to alpha-methylnorepinephrine, which acts as an agonist at presynaptic α2-adrenergic receptors.
Caption: Simplified mechanism of action of methyldopa.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of methyldopa in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical and research laboratories conducting pharmacokinetic and bioequivalence studies. The validation data demonstrates that the method is accurate and precise over a clinically relevant concentration range.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical techniques for methyldopa and metabolites: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput Quantitative Analysis of Methyldopa in Human Plasma using DL-Methyldopa-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methyldopa in human plasma. DL-Methyldopa-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision.[1][2] The methodology involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of methyldopa.[3][4]
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[5][6][7] Accurate and reliable quantification of methyldopa in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[8] Due to its physicochemical properties, including susceptibility to oxidation, developing a robust analytical method is essential.[5] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, effectively compensating for matrix effects and variations in sample processing and instrument response.[9] This application note provides a detailed protocol for the determination of methyldopa in human plasma using this compound, based on a validated bioanalytical method.[5]
Mechanism of Action
Methyldopa is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system. Alpha-methylnorepinephrine acts as an agonist at central inhibitory alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in arterial blood pressure.[6][7]
Figure 1: Simplified signaling pathway of Methyldopa's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Methyldopa reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Ascorbic acid (for plasma stabilization)[5]
Equipment
-
HPLC system (e.g., Shimadzu LC-20)[5]
-
Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)[5]
-
Analytical column: Synergi 4u Fusion–RP 80A, 150 × 3.0 mm (or equivalent)[5]
-
Pre-column: Luna 5u Phenyl-Hexyl, 50 × 3.0 mm (or equivalent)[5]
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory consumables
Stock and Working Solutions Preparation
-
Methyldopa Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of methyldopa reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methyldopa stock solution with a suitable solvent (e.g., methanol/water, 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile with 1% formic acid.
Sample Preparation Protocol
The following protocol is for the extraction of methyldopa from human plasma samples:
-
Thaw frozen plasma samples at room temperature.
-
To stabilize methyldopa, add ascorbic acid to the plasma samples.[5]
-
To a 100 µL aliquot of plasma, add 400 µL of the internal standard working solution (this compound in acetonitrile with 1% formic acid).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 3500 rpm for 10 minutes.[5]
-
Transfer the supernatant to an autosampler vial.
-
Inject an 8 µL aliquot of the supernatant into the LC-MS/MS system.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Pharmacokinetic Studies Utilizing DL-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DL-Methyldopa-d3 in pharmacokinetic (PK) studies of methyldopa. The primary application highlighted is the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of methyldopa in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist used for the management of hypertension.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This compound is a deuterated form of DL-Methyldopa and serves as an ideal internal standard in bioanalytical methods.[4][5] Its utility stems from its chemical and physical similarity to the analyte (methyldopa), while its mass difference allows for distinct detection by a mass spectrometer, ensuring high precision and accuracy in quantification.[4][5]
Pharmacokinetic Parameters of Methyldopa
A thorough understanding of methyldopa's pharmacokinetics is essential for designing and interpreting studies that use this compound as an internal standard. The following tables summarize key pharmacokinetic parameters of methyldopa in humans.
Table 1: Pharmacokinetic Parameters of Methyldopa Following Oral and Intravenous Administration
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~25% (range 8% to 62%) | [1][4][6] |
| Time to Peak Plasma Concentration (Tmax) (Oral) | 2 - 6 hours | [1][2][6] |
| Elimination Half-Life (t½) | ~1.5 - 2 hours | [3][7] |
| Apparent Volume of Distribution (Vd) | 0.19 - 0.72 L/kg | [1][2] |
| Plasma Protein Binding | < 15% | [1][6] |
| Renal Clearance | ~130 mL/min | [1][8] |
Table 2: Major Metabolites of Methyldopa
| Metabolite | Site of Formation | Significance | Reference |
| α-Methylnorepinephrine | Central Nervous System | Active metabolite responsible for antihypertensive effect. | [1][2][3] |
| α-Methyldopa mono-O-sulfate | Liver, Intestinal Cells | Major circulating metabolite. | [1][6][9] |
| 3-O-methyl-α-methyldopa | Liver | Metabolite. | [1][10] |
| α-Methyldopamine | Liver | Metabolite. | [1][11] |
| 3,4-dihydroxyphenylacetone | Liver | Metabolite. | [1][10] |
Experimental Protocols
The following protocols detail the methodology for a typical pharmacokinetic study of methyldopa utilizing this compound as an internal standard.
Protocol 1: Bioanalytical Method for Methyldopa Quantification in Human Plasma using LC-MS/MS
1. Objective: To accurately quantify the concentration of methyldopa in human plasma samples.
2. Materials and Reagents:
-
Methyldopa reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation (Protein Precipitation Method): a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol). c. Vortex mix for 10 seconds. d. Add 300 µL of methanol to precipitate plasma proteins. e. Vortex mix for 30 seconds. f. Centrifuge at 10,000 rpm for 10 minutes at 4°C. g. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase. i. Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
- Methyldopa: e.g., m/z 212.1 → 166.1[12]
- This compound: e.g., m/z 215.1 → 169.1 (Note: The exact m/z values may vary slightly depending on the specific deuteration pattern and instrument). A known transition for a deuterated methyldopa is 214.95→169.00 m/z.[4]
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.
6. Calibration and Quality Control: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of methyldopa. b. Prepare quality control (QC) samples at low, medium, and high concentrations. c. Process calibration standards and QC samples alongside the unknown samples. d. Construct a calibration curve by plotting the peak area ratio of methyldopa to this compound against the nominal concentration of methyldopa. e. Determine the concentration of methyldopa in the unknown samples by interpolating from the calibration curve.
Diagrams
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of methyldopa using this compound.
Metabolic Pathway of Methyldopa
Caption: Simplified metabolic pathway of methyldopa.
Conclusion
The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the pharmacokinetic evaluation of methyldopa. Its properties ensure the reliability and accuracy of the quantification process, which is fundamental for both clinical and research applications. The protocols and information provided herein offer a solid foundation for professionals engaged in the study of methyldopa.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. drugs.com [drugs.com]
- 9. Pharmacokinetics of methyldopa in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
Application of DL-Methyldopa-d3 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyldopa is a centrally-acting alpha-2 adrenergic agonist prescribed for the management of hypertension, particularly in pregnant women. The therapeutic efficacy and safety of methyldopa are dependent on maintaining optimal plasma concentrations. Therapeutic Drug Monitoring (TDM) is therefore crucial to individualize dosage regimens, minimize toxicity, and maximize therapeutic outcomes. DL-Methyldopa-d3, a stable isotope-labeled analog of methyldopa, serves as an ideal internal standard for the quantitative analysis of methyldopa in biological matrices by mass spectrometry.[1][2][3] Its use significantly improves the accuracy, precision, and reliability of analytical methods by correcting for variations in sample preparation and instrument response.[1][4]
The primary analytical technique for the quantification of methyldopa is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5] In this context, this compound is added to patient samples at a known concentration at the beginning of the sample preparation process. Since this compound is chemically identical to methyldopa but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography but is distinguished by the mass spectrometer. This allows for accurate quantification of the endogenous methyldopa concentration by calculating the ratio of the analyte signal to the internal standard signal.
Pharmacokinetic Parameters of Methyldopa
Understanding the pharmacokinetic profile of methyldopa is essential for designing effective TDM strategies. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability | ~25% (range 8% to 62%) | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [6][8] |
| Plasma Protein Binding | <15% | [6][7] |
| Volume of Distribution | 0.19 - 0.72 L/kg | [6][7][9] |
| Elimination Half-Life | 1.5 - 2.8 hours | [8][10] |
| Metabolism | Extensively metabolized in the liver and gastrointestinal tract. Converted to the active metabolite α-methylnorepinephrine. | [7][8][9] |
| Excretion | Primarily via urine (~70% as unchanged drug and sulfate conjugate) | [6][8] |
Experimental Protocols
The following is a generalized protocol for the quantification of methyldopa in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on methodologies reported in the scientific literature and should be optimized and validated in the user's laboratory.
Preparation of Stock and Working Solutions
-
Methyldopa Stock Solution (1 mg/mL): Accurately weigh and dissolve methyldopa reference standard in a suitable solvent (e.g., methanol containing 0.1% formic acid).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the methyldopa stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methyldopa stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking in plasma samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for each standard, quality control, and unknown plasma sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of diluent is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold protein precipitating agent (e.g., methanol or acetonitrile containing 0.1% formic acid) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that may be used. These should be optimized for the specific instrumentation.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 2% B, ramp to 95% B, hold, and return to initial conditions. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methyldopa) | m/z 212.1 -> 166.1 |
| MRM Transition (this compound) | m/z 215.1 -> 169.1 |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | ~100 ms |
Data Analysis
-
Integrate the peak areas for both methyldopa and this compound for each sample.
-
Calculate the peak area ratio of methyldopa to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of methyldopa in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Activation of Methyldopa
Caption: Metabolic activation pathway of methyldopa.
Experimental Workflow for Methyldopa TDM
Caption: Workflow for methyldopa quantification in plasma.
Logical Relationship of TDM Components
Caption: The central role of this compound in TDM.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mims.com [mims.com]
- 9. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of methyldopa. Plasma levels following single intravenous, oral and multiple oral dosage in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Methyldopa in Human Plasma using DL-Methyldopa-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyldopa is a centrally acting alpha-2 adrenergic agonist widely used in the management of hypertension.[1][2] Accurate and reliable quantification of methyldopa in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of methyldopa in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, DL-Methyldopa-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4]
The protocol outlined below details a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis of clinical and pre-clinical plasma samples.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of methyldopa in plasma.
Detailed Experimental Protocol
1. Materials and Reagents
-
Methyldopa reference standard
-
This compound (Internal Standard, IS)[3]
-
Acetonitrile (HPLC grade) with 1% formic acid[5]
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Ascorbic acid (stabilizer)[5]
2. Preparation of Stock and Working Solutions
-
Methyldopa Stock Solution (1 mg/mL): Accurately weigh and dissolve methyldopa in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Methyldopa Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile containing 1% formic acid.
3. Sample Preparation
-
Thaw frozen plasma samples on ice. To prevent degradation of methyldopa, it is recommended to add a stabilizer. For instance, add 0.2 mL of a 50 mg/mL ascorbic acid solution to 1 mL of plasma.[5]
-
Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.[5]
-
Add 400 µL of the internal standard working solution in acetonitrile with 1% formic acid to each plasma sample.[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at approximately 3500 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Chromatographic Column | C18 analytical column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 8 µL[5] |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methyldopa: m/z 212.1 → 166.2, 139.2[6]This compound: m/z 215.1 → 169.2 (or other appropriate fragment) |
5. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (methyldopa) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of methyldopa in the unknown samples is determined from the calibration curve using a weighted linear regression model.
Method Validation Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for methyldopa in human plasma.
| Parameter | Typical Value |
| Linearity Range | 20 - 5000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[7] |
| Intra-day Precision (%CV) | < 7.3%[7] |
| Inter-day Precision (%CV) | < 7.7%[7] |
| Intra-day Accuracy (%Bias) | -8.0% to -1.3%[7] |
| Inter-day Accuracy (%Bias) | -2.3% to 0.2%[7] |
| Recovery | 90.9 - 101.4%[6] |
Signaling Pathway and Logical Relationships
The analytical method relies on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final measurement.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Methyldopa-d3 in Metabolic Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DL-Methyldopa-d3 in metabolic profiling studies. This stable isotope-labeled internal standard is crucial for the accurate quantification of methyldopa and its metabolites in various biological matrices. The following sections detail the necessary protocols and data for robust and reliable experimental outcomes.
Introduction
This compound is a deuterated form of methyldopa, an antihypertensive drug. In metabolic studies, it serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous methyldopa, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate measurement of methyldopa and its metabolites by correcting for variations in sample preparation and instrument response.
Quantitative Data for Metabolic Profiling
Accurate quantification of methyldopa and its metabolites is essential for understanding its pharmacokinetics and pharmacodynamics. This compound is the preferred internal standard for these analyses.
Mass Spectrometric Parameters for MRM Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for targeted quantification. The following table summarizes the key MRM transitions for methyldopa, its major metabolites, and the internal standard this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound (Internal Standard) | 215.0 | 169.0 | Not specified | Positive |
| Methyldopa | 212.1 | 166.1, 139.2, 195.2 | Not specified | Positive |
| 3-O-Methyldopa | 212.0 | 166.0 | 10.5 | Positive |
| α-Methyldopamine | 166.0 | 106.0, 134.0 | Not specified | Positive |
| Methyldopa-O-sulfate | Not specified | Not specified | Not specified | Not specified |
Note: Collision energies can vary depending on the mass spectrometer used and should be optimized in the user's laboratory.
Typical Concentration Ranges in Biological Fluids
The concentration of methyldopa and its metabolites can vary significantly depending on the dosage, individual patient metabolism, and the biological matrix being analyzed. The following table provides approximate concentration ranges found in human plasma and urine.
| Compound | Biological Matrix | Concentration Range |
| Methyldopa | Plasma | 20 - 5000 ng/mL[1] |
| 3-O-Methyldopa | Plasma | 50 - 4000 ng/mL[2] |
| Methyldopa | Urine | Variable, major excretory product |
| Methyldopa-O-sulfate | Urine | Variable, major excretory product |
| α-Methyldopamine | Urine | Variable, minor excretory product |
Experimental Protocols
Sample Preparation
1. Plasma Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of methyldopa and its metabolites from human plasma.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Perchloric acid (optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Spike the plasma sample with an appropriate amount of this compound internal standard solution.
-
For protein precipitation, add 600 µL of ice-cold acetonitrile or methanol to the plasma sample. Alternatively, a solution of perchloric acid can be used.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
2. Urine Sample Preparation
Urine samples generally require less extensive preparation than plasma samples.
Materials:
-
Human urine
-
This compound internal standard solution
-
Methanol (MeOH) or Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.
-
To 100 µL of the urine supernatant, add an appropriate amount of this compound internal standard solution.
-
Add 200 µL of methanol or acetonitrile to the urine sample to precipitate any remaining proteins and reduce matrix effects.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes typical chromatographic conditions for the analysis of methyldopa and its metabolites. These conditions should be optimized for the specific instrument and application.
| Parameter | Condition 1 | Condition 2 |
| Column | Atlantis T3 C18 (5 µm, 150 x 4.6 mm)[2] | Zorbax SB-C18 |
| Mobile Phase A | 0.05% Formic acid in Water[2] | 0.2% Formic acid in Water |
| Mobile Phase B | Methanol[2] | Acetonitrile |
| Gradient | Isocratic (85:15 A:B)[2] | Isocratic (98:2 A:B) |
| Flow Rate | 1 mL/min (with 1:1 split)[2] | 0.8 mL/min |
| Injection Volume | 20 µL[2] | 1.5 µL |
| Column Temperature | Not specified | 40°C |
| Run Time | 5.0 min[2] | 1.5 min |
Visualizations
Metabolic Pathway of Methyldopa
The following diagram illustrates the major metabolic pathways of L-α-methyldopa.
Caption: Major metabolic pathways of L-α-methyldopa.
Experimental Workflow for Metabolic Profiling
This diagram outlines the general workflow for a metabolic profiling study of methyldopa using this compound as an internal standard.
Caption: General experimental workflow for methyldopa metabolic profiling.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of DL-Methyldopa-d3
Introduction
Methyldopa is a centrally acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant women. The pharmacological activity of methyldopa is primarily attributed to its S-enantiomer. Consequently, the accurate and robust quantification of methyldopa and its stereoisomers in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. DL-Methyldopa-d3, a deuterium-labeled stable isotope of methyldopa, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), offering high precision and accuracy by correcting for variations during sample preparation and analysis.[1][2][3]
This application note provides a detailed protocol for the development and validation of two distinct HPLC methods for this compound:
-
An achiral reversed-phase HPLC method coupled with tandem mass spectrometry (RP-HPLC-MS/MS) for the quantitative analysis of total methyldopa in human plasma, using this compound as an internal standard.
-
A chiral HPLC method for the enantiomeric separation of DL-Methyldopa, enabling the assessment of the D/L ratio.
These methods are intended for researchers, scientists, and drug development professionals involved in the analysis of methyldopa and related compounds.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Methyldopa (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Ammonium Acetate (AR Grade)
-
Human Plasma (Drug-Free)
-
Water (Deionized, 18 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B to 98% B over 1.5 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: See Table 1.
-
HPLC System: A high-performance liquid chromatography system with UV detection.
-
Column: Teicoplanin aglycone chiral stationary phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Ammonium Acetate Buffer (pH 4.0) / Methanol (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Protocols
Standard and Sample Preparation for Achiral Analysis
-
Stock Solutions: Prepare 1 mg/mL stock solutions of methyldopa and this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions of methyldopa by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in a 50:50 mixture of methanol and water.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Add 400 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Standard Preparation for Chiral Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
Results and Discussion
Achiral RP-HPLC-MS/MS Method
This method is designed for the rapid and sensitive quantification of total methyldopa in a biological matrix. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Mass Spectrometry: The precursor ion for methyldopa is the protonated molecule [M+H]⁺ at m/z 212.2. For this compound, this shifts to m/z 215.2 due to the three deuterium atoms. The major product ions for methyldopa are observed at m/z 195.2, 166.2, and 139.2, resulting from characteristic fragmentation pathways.[4] The fragmentation of this compound is expected to follow the same pathways, leading to product ions at m/z 198.2, 169.2, and 142.2. The most abundant and specific transitions are selected for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.
Chromatography: The short run time of 1.5 minutes allows for high-throughput analysis. It is anticipated that this compound will co-elute with or elute slightly earlier than non-deuterated methyldopa due to the kinetic isotope effect in reversed-phase chromatography.[5][6][7]
Quantitative Performance: The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The expected performance characteristics are summarized in Table 2.
Chiral HPLC Method
The pharmacological activity of methyldopa resides in the S-enantiomer. Therefore, a chiral separation method is essential for determining the enantiomeric purity of a sample. The teicoplanin aglycone stationary phase has demonstrated excellent performance in resolving the enantiomers of methyldopa.[1]
Chromatographic Performance: The optimized method provides a baseline separation of the D- and L-enantiomers of methyldopa within a short run time. The resolution (Rs) of 5.05 indicates a very effective separation.[1] The expected retention times and resolution are presented in Table 3.
Data Presentation
Table 1: MRM Transitions for Methyldopa and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyldopa | 212.2 | 166.2 | 15 |
| 139.2 | 25 | ||
| This compound (IS) | 215.2 | 169.2 | 15 |
| 142.2 | 25 |
Table 2: Expected Validation Parameters for the Achiral RP-HPLC-MS/MS Method
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.32 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | 90.9 - 101.4% |
Data adapted from a similar validated method for methyldopa in human plasma.[4]
Table 3: Expected Chromatographic Data for the Chiral Separation of Methyldopa Enantiomers
| Enantiomer | Retention Time (min) |
| D-Methyldopa | ~3.5 |
| L-Methyldopa | ~4.5 |
| Resolution (Rs) | 5.05 |
Data adapted from a validated method for methyldopa enantiomers.[1]
Visualizations
Caption: Workflow for the quantitative analysis of methyldopa in human plasma.
Caption: Principle of chiral separation for this compound enantiomers.
Conclusion
The methods presented in this application note provide robust and reliable protocols for the quantitative and chiral analysis of this compound. The achiral RP-HPLC-MS/MS method is highly suitable for high-throughput bioanalysis in clinical and research settings. The chiral HPLC method allows for the accurate determination of enantiomeric purity, which is critical for understanding the pharmacological activity of methyldopa. These protocols can be readily implemented in laboratories equipped with standard HPLC and mass spectrometry instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for DL-Methyldopa-d3 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of DL-Methyldopa-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the separation of this compound enantiomers and the resolution of the deuterated (d3) and non-deuterated (d0) forms.
Poor Resolution Between D- and L-Methyldopa-d3 Enantiomers
Problem: The peaks for the D- and L-enantiomers of Methyldopa-d3 are co-eluting or have very poor separation (Resolution < 1.5).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating chiral compounds like Methyldopa.[1][2][3] Consider screening different polysaccharide-based columns (e.g., Chiralpak series) to find the optimal selectivity.[1] Teicoplanin-based columns have also been used successfully for methyldopa enantiomers.[4] |
| Suboptimal Mobile Phase Composition | The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and additives can significantly impact enantioselectivity.[5][6] For basic compounds like Methyldopa, adding a small amount of a basic additive such as diethylamine (DEA) can improve peak shape and resolution.[7] Conversely, an acidic additive like trifluoroacetic acid (TFA) may be necessary for acidic compounds.[7] |
| Gradient Slope is Too Steep | A steep gradient may not provide enough time for the enantiomers to interact differently with the chiral stationary phase.[8] Try a shallower gradient over the elution range of the enantiomers.[8] |
| Incorrect Mobile Phase pH | The ionization state of Methyldopa can affect its interaction with the CSP. Adjusting the mobile phase pH with appropriate buffers can improve separation. |
Experimental Workflow for Improving Enantiomeric Resolution:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Peak Tailing for All Peaks
Problem: All peaks in the chromatogram, including the solvent front, exhibit significant tailing.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Contamination or Degradation | After prolonged use, chiral columns can lose performance.[9] Consider a column regeneration procedure with stronger solvents like dichloromethane or ethyl acetate if you are using an immobilized polysaccharide column.[9] If the problem persists, the column may need to be replaced. |
| Partially Blocked Inlet Frit | Debris from the sample or mobile phase can clog the column inlet frit, leading to distorted peak shapes.[10] Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with the shortest possible length of appropriate diameter tubing. |
| Column Overload | Injecting too much sample can lead to peak tailing.[11] Try diluting the sample and re-injecting. |
Logical Relationship for Diagnosing Peak Tailing:
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Columns [ymc.eu]
- 4. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: DL-Methyldopa-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape encountered during the chromatographic analysis of DL-Methyldopa-d3. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most frequent cause of poor peak shape, particularly peak tailing, for this compound is secondary interactions between the analyte and the stationary phase. As a catecholamine derivative, this compound contains functional groups that can interact with active sites, such as residual silanols on silica-based columns.[1][2] This can lead to some molecules being retained longer than others, resulting in a tailing peak.
Q2: Can the mobile phase composition affect the peak shape of this compound?
A2: Absolutely. The pH of the mobile phase is critical. At a pH above its pKa, the carboxylic acid group of this compound will be ionized, and at a pH below its pKa, the amino group will be protonated. These ionizations can influence interactions with the stationary phase. An unsuitable mobile phase pH can lead to peak tailing or fronting.[3] Additionally, the organic modifier (e.g., acetonitrile or methanol) and its concentration can impact peak shape.
Q3: How does the choice of HPLC column influence the analysis of this compound?
A3: The column chemistry plays a significant role. For polar and potentially ionizable compounds like this compound, a column with good end-capping is crucial to minimize interactions with residual silanol groups.[2] Columns specifically designed for polar analytes or those with alternative stationary phases (e.g., polymer-based or hybrid silica) may provide better peak shapes. Column degradation, such as void formation or contamination, can also severely affect peak shape for all analytes, including this compound.[3][4]
Q4: My this compound peak is broad. What are the likely causes?
A4: Broad peaks can stem from several factors.[3] These include:
-
Large injection volume or high sample concentration: This can lead to column overload.[4][5]
-
Solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause band broadening.[6][7]
-
Extra-column dead volume: Excessive tubing length or poorly made connections can cause the peak to broaden before it reaches the detector.[3][5]
-
Column deterioration: A worn-out column will exhibit reduced efficiency, leading to broader peaks.[3][4]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a consistent ionization state.
-
Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase to block active silanol sites on the column.
-
Check for Column Degradation: If a guard column is in use, remove it and re-inject. If the peak shape improves, the guard column needs replacement. If not, the analytical column may be compromised.[8]
-
Consider a Different Column: If the issue persists, switching to a column with a different stationary phase (e.g., one with advanced end-capping or a different base material) may be necessary.
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can indicate specific problems.
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: Inject a diluted sample or a smaller volume to check for column overload.[8]
-
Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause the analyte to travel too quickly at the beginning of its migration through the column.[3]
-
Inspect the Column: Catastrophic column failure, such as a collapsed bed, can sometimes manifest as fronting peaks.[8]
Issue 3: Split Peaks
Split peaks can be a sign of a disruption in the sample path.
Troubleshooting Steps:
-
Check for Column Inlet Blockage: A partially blocked frit at the column inlet can cause the sample band to split. Try reversing the column and flushing it with a strong solvent.
-
Inspect for Voids in the Column: A void at the head of the column can lead to a split peak. Replacing the column is the only solution if a void has formed.[2]
-
Examine Injection Port and Tubing: Ensure that all connections are secure and that there are no blockages or leaks in the injector or the tubing leading to the column. A faulty rotor seal in the injector can also cause peak splitting.[9]
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Tailing Factor | Peak Width (at half height) | Comments |
| 2.5 | 1.8 | 0.15 min | Significant tailing observed. |
| 3.5 | 1.2 | 0.10 min | Improved symmetry. |
| 4.5 | 1.1 | 0.09 min | Good peak shape. |
| 6.0 | 1.6 | 0.14 min | Increased tailing. |
Table 2: Impact of Injection Solvent on this compound Peak Shape
| Injection Solvent | Peak Shape | Tailing Factor | Comments |
| Mobile Phase | Symmetrical | 1.1 | Ideal peak shape. |
| 100% Acetonitrile | Broad, Fronting | 0.8 | Strong solvent causes distortion.[6] |
| 100% Water | Broad, Tailing | 1.5 | Weak solvent leads to poor focusing. |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 280 nm or Mass Spectrometer
Protocol 2: Troubleshooting with Mobile Phase Modification
-
Prepare the mobile phase as described in Protocol 1.
-
If peak tailing is observed, prepare a new aqueous mobile phase (Mobile Phase A) containing an additional 0.1% triethylamine.
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Re-inject the this compound standard and observe the peak shape.
Visualizations
Caption: A workflow for troubleshooting poor peak shape of this compound.
Caption: Metabolic pathway of Methyldopa. Degradation products could potentially interfere.
References
- 1. m.youtube.com [m.youtube.com]
- 2. waters.com [waters.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
DL-Methyldopa-d3 stability issues in long-term storage
Welcome to the technical support center for DL-Methyldopa-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a deuterium-labeled version of DL-Methyldopa.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen.[3] This isotopic labeling makes it a valuable tool in several research applications, primarily as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[2] It is also used as a tracer to study the pharmacokinetics and metabolism of Methyldopa.[2][4] The incorporation of deuterium can sometimes alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life.[4][5]
Q2: What are the general stability characteristics of this compound?
A2: this compound, like its non-labeled counterpart, is sensitive to factors such as light, pH, oxygen, and temperature.[6][7] The parent compound, Methyldopa, is known to be relatively stable in light and air but can be decomposed by oxidizing agents.[7] Aqueous solutions are most stable at acidic to neutral pH (up to pH 6.2) and can decompose within hours at an alkaline pH of 8.0.[7] As a deuterated compound, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to greater stability.[5]
Q3: How does deuteration affect the stability of the molecule?
A3: Deuteration involves replacing hydrogen atoms with deuterium.[5] This results in a stronger chemical bond, which can enhance the metabolic stability of the molecule by slowing down metabolic processes that involve the cleavage of that bond.[4][5] This "kinetic isotope effect" is a key reason for using deuterated compounds in pharmaceutical research to potentially improve a drug's pharmacokinetic properties.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Inconsistent results in quantitative analysis.
Possible Cause: Degradation of the this compound internal standard due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound, both in solid form and in solution, has been stored according to the recommended guidelines. Refer to the storage conditions table below.
-
Check Solution Preparation and Storage:
-
Were fresh solutions prepared? Stock solutions stored at -20°C should be used within a month, while those at -80°C can be used for up to 6 months.[1][2][8]
-
Was the appropriate solvent used? Solubility can be limited, and warming to 37°C and sonication may be necessary to ensure complete dissolution.[8]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use vials.[8]
-
-
Assess for Contamination: Ensure the stock solution has not been contaminated. It is best practice to prepare fresh standard mixtures for each experiment.[9]
Issue 2: Discoloration or physical change of the solid compound.
Possible Cause: Exposure to light, air (oxidation), or moisture.
Troubleshooting Steps:
-
Review Storage Practices: DL-Methyldopa should be protected from light.[10] Ensure the container is tightly sealed to prevent exposure to air and moisture.[7]
-
Inspect Storage Environment: The storage area should be a cool, dry place. For long-term stability of the solid powder, -20°C is recommended.[1][2]
-
Consider Chemical Incompatibility: Be aware of potential reactions with other substances. For instance, Methyldopa can degrade rapidly when mixed with substances containing polyphenol oxidase, such as banana pulp.[11][12]
Issue 3: Poor solubility when preparing solutions.
Possible Cause: Intrinsic solubility characteristics of this compound.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent, if solubility is an issue, other solvents like water, ethanol, or DMF can be tested with a small amount of the product.[1]
-
Mechanical Assistance: To aid dissolution, gently heat the solution to 37°C and use an ultrasonic bath.[8]
Data Presentation: Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage temperatures and corresponding shelf life for the compound in both solid and solution forms.
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent | -80°C | 6 months | [1][2][8] |
| -20°C | 1 month | [1][2][8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid powder
-
Appropriate solvent (e.g., DMSO)
-
Calibrated balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the solvent to the flask.
-
Gently vortex the mixture to facilitate dissolution.
-
If solubility is low, the tube can be warmed to 37°C and placed in an ultrasonic bath for a short period.[8]
-
Once completely dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly.
-
For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).[1][2][8]
Protocol 2: Stability Testing Workflow
This protocol provides a general workflow for assessing the stability of this compound under specific experimental conditions.
Objective: To determine the stability of this compound in a specific matrix (e.g., plasma, buffer) over time at different temperatures.
Methodology:
-
Sample Preparation: Spike the matrix with a known concentration of this compound.
-
Storage: Aliquot the spiked samples and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), retrieve a set of aliquots from each storage condition.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.[13][14][15]
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Visualizations
Factors Affecting this compound Stability
This diagram illustrates the key environmental factors that can impact the stability of this compound.
References
- 1. This compound I CAS#: I deuterium labeled DL-Methyldopa I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. symeres.com [symeres.com]
- 5. salamandra.net [salamandra.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. ghsupplychain.org [ghsupplychain.org]
- 11. Degradation of Methyldopa by Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical techniques for methyldopa and metabolites: a comprehensive review | Semantic Scholar [semanticscholar.org]
Correcting for isotopic interference with DL-Methyldopa-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Methyldopa-d3 as an internal standard. The focus is on identifying and correcting for isotopic interference in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a stable isotope-labeled (SIL) form of Methyldopa, where three hydrogen atoms have been replaced by deuterium.[1][2] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2][3][4] Using a SIL internal standard that is chemically identical to the analyte (unlabeled Methyldopa) helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[3][5]
Q2: What is isotopic interference and how does it affect my results with this compound?
Isotopic interference, also known as "cross-talk," occurs when the isotope signals of the analyte (Methyldopa) and the internal standard (this compound) overlap in the mass spectrometer.[6] All naturally occurring compounds have a distribution of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This results in a cluster of peaks for each molecule in the mass spectrum. If the mass difference between the analyte and the SIL internal standard is small, the isotopic cluster of the analyte can extend into the mass-to-charge ratio (m/z) range of the internal standard, and vice versa.[7]
With this compound, the mass difference is only 3 Daltons. This can lead to the M+3 peak of the unlabeled Methyldopa contributing to the signal of the this compound, artificially inflating the internal standard's response. This can lead to an underestimation of the analyte concentration. Conversely, if the this compound contains a small amount of unlabeled Methyldopa as an impurity, this can contribute to the analyte signal, leading to an overestimation.[6]
Q3: How can I detect if isotopic interference is occurring in my assay?
You can suspect isotopic interference under the following conditions:
-
Non-linear calibration curves: When plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration, significant and consistent deviation from linearity may be observed, especially at the higher and lower ends of the calibration range.[6]
-
Inaccurate quality control (QC) samples: If your QC samples consistently fail to meet acceptance criteria, particularly with a concentration-dependent bias, isotopic interference could be a contributing factor.
-
Visual inspection of mass spectra: At high analyte concentrations, you may observe a significant peak at the m/z of the internal standard in a sample that should only contain the analyte. Similarly, in a sample containing only the internal standard, you may see a signal at the analyte's m/z.
Q4: What are the primary methods to correct for isotopic interference?
There are three main approaches to correct for isotopic interference:
-
Chromatographic Separation: Optimizing your liquid chromatography method to achieve baseline separation between the analyte and the internal standard can mitigate interference. Even a slight difference in retention time can prevent the overlapping signals from being integrated together.[8]
-
High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power can often distinguish between the analyte's isotopic peaks and the internal standard's monoisotopic peak, even if they have the same nominal mass.[9]
-
Mathematical Correction: This involves using algorithms or software to deconvolute the overlapping signals and calculate the true contribution of each component.[7] This can also be achieved by using a non-linear calibration model that accounts for the mutual interference.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve, especially at high concentrations. | Isotopic contribution from the analyte to the internal standard signal.[6] | 1. Implement a non-linear calibration model that corrects for the interference. 2. Optimize chromatographic separation to resolve the analyte and internal standard peaks. 3. If available, use a higher resolution mass spectrometer. |
| Inaccurate results for low concentration samples. | Presence of unlabeled analyte as an impurity in the internal standard.[6] | 1. Analyze the internal standard solution alone to determine the level of impurity. 2. Subtract the contribution of the impurity from the analyte signal in your samples. 3. Consider purchasing a new batch of internal standard with higher isotopic purity. |
| Poor precision and accuracy in replicate injections. | Inconsistent integration of partially overlapping peaks. | 1. Refine the integration parameters in your data processing software. 2. Improve chromatographic separation to achieve better peak shape and resolution. |
| Unexpected chromatographic peak splitting or shifting for this compound. | Deuterium isotope effect. Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts.[4][10] | 1. This is an inherent property of the deuterated standard and may not require correction if the shift is consistent and does not interfere with other components. 2. Ensure that the integration windows for both the analyte and internal standard are appropriate to capture their respective peaks. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
Objective: To determine the extent of mutual isotopic interference between Methyldopa and this compound.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a high-concentration stock solution of unlabeled Methyldopa (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound at the concentration used in your assay (e.g., 100 ng/mL) in the same solvent.
-
-
Analyze Unlabeled Methyldopa:
-
Inject the high-concentration Methyldopa stock solution into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both unlabeled Methyldopa and this compound.
-
Examine the chromatogram for any signal in the this compound MRM channel at the retention time of Methyldopa. The peak area of this signal represents the contribution of the analyte to the internal standard signal.
-
-
Analyze this compound:
-
Inject the this compound stock solution.
-
Acquire data monitoring the MRM transitions for both compounds.
-
Examine the chromatogram for any signal in the unlabeled Methyldopa MRM channel at the retention time of the internal standard. The peak area of this signal represents the amount of unlabeled impurity in the internal standard.
-
-
Data Evaluation:
-
Calculate the percentage of interference in both directions. For example, (Peak Area of interference in IS channel / Peak Area of Analyte in its channel) * 100.
-
Protocol 2: Correction using a Non-Linear Calibration Model
Objective: To implement a calibration model that accounts for isotopic interference.
Methodology:
-
Acquire Calibration Data:
-
Prepare a series of calibration standards with increasing concentrations of Methyldopa, each spiked with a constant concentration of this compound.
-
Analyze the calibration standards using your LC-MS/MS method.
-
-
Data Processing:
-
Instead of using a standard linear regression (y = mx + c), fit the data to a non-linear model that accounts for the cross-contribution. A common model is a quadratic equation or a more complex model described in the literature that specifically accounts for isotopic overlap.[6]
-
Many modern mass spectrometry software packages have built-in options for non-linear calibration curves. Consult your software's user manual for instructions on implementing these models.
-
-
Quantification:
-
Use the derived non-linear calibration curve to calculate the concentrations of your unknown samples and QCs.
-
-
Validation:
-
Assess the accuracy and precision of the non-linear method using your QC samples. The results should show a significant improvement compared to the linear model if isotopic interference was the primary issue.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference from 3-O-methyldopa with ultra-high performance LC-MS/MS measurements of plasma metanephrines: chromatographic separation remains important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming spectral overlap in isotopic analysis via single- and multi-collector ICP-mass spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing DL-Methyldopa-d3 Recovery from Biological Matrices
Welcome to the technical support center for the analysis of DL-Methyldopa-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and reliable quantification of this compound from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Methyldopa, a medication used to treat high blood pressure. In analytical sciences, it serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Methyldopa in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a SIL-IS is that it behaves nearly identically to the analyte of interest (Methyldopa) during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. This allows for accurate correction of any analyte loss during sample preparation and compensates for matrix effects, leading to more precise and accurate quantification.
Q2: What are the common biological matrices for this compound analysis?
The most common biological matrices for the analysis of Methyldopa and its deuterated internal standard are plasma, serum, and urine. The choice of matrix depends on the specific objectives of the study, such as pharmacokinetics, therapeutic drug monitoring, or bioequivalence studies.
Q3: Which sample preparation techniques are most suitable for extracting this compound?
The primary techniques for extracting this compound from biological matrices are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the sample matrix by adsorbing it onto a solid sorbent, followed by elution with an appropriate solvent.
The choice of technique depends on the required level of sample cleanup, desired sensitivity, and the complexity of the biological matrix.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge that can compromise the accuracy and sensitivity of the assay. The following guides address low recovery for each of the main extraction techniques.
Troubleshooting Low Recovery in Protein Precipitation (PPT)
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating solvent to sample is used (typically 3:1 or 4:1). Vortex the mixture thoroughly and allow sufficient incubation time, sometimes at a lower temperature (e.g., -20°C), to maximize protein removal.[1] |
| Co-precipitation of Analyte | This compound might get trapped within the precipitated protein pellet. Try a different precipitation solvent (e.g., switch from acetonitrile to methanol) or adjust the pH of the sample prior to precipitation to alter protein and analyte interactions. |
| Analyte Instability | The pH change during acid precipitation might affect the stability of this compound. If using an acid, ensure the conditions are not too harsh. Consider using a solvent-based precipitation method instead. |
| Insufficient Supernatant Transfer | Carefully aspirate the supernatant without disturbing the protein pellet. A second centrifugation step after the initial separation can help to further compact the pellet, allowing for a more complete transfer of the supernatant. |
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Suboptimal pH | The extraction efficiency of ionizable compounds like Methyldopa is highly pH-dependent. Adjust the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. For Methyldopa, which is amphoteric, careful pH optimization is crucial. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be optimized to efficiently extract this compound. Due to its polar nature, a more polar organic solvent might be required. Consider using a mixture of solvents to fine-tune the polarity. |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers before aspirating the desired phase. Centrifugation can aid in breaking up emulsions and achieving a clean separation. |
| Incomplete Extraction | Perform multiple extractions with fresh solvent to improve recovery. Two or three extraction steps are often more effective than a single extraction with a larger volume of solvent. |
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Selection | For a polar and ionizable compound like Methyldopa, a mixed-mode or ion-exchange sorbent (e.g., cation exchange) is often more effective than a simple reversed-phase sorbent. Polymeric sorbents can also offer good retention for polar compounds. |
| Improper Sample pH | The pH of the sample and loading buffer should be adjusted to ensure the analyte is in a charged state for ion-exchange SPE or a neutral state for reversed-phase SPE to maximize retention on the sorbent. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Optimize the elution solvent by increasing its organic content, adding a competing ion, or adjusting the pH to neutralize the analyte and disrupt its interaction with the sorbent. |
| Column Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step. If this is suspected, use a larger cartridge or dilute the sample before loading. |
| Analyte Breakthrough During Washing | The wash solvent might be too strong, causing premature elution of the analyte. Use a weaker wash solvent or reduce the organic content of the wash solution. |
Issue 2: High Matrix Effects and Ion Suppression
Matrix effects, particularly ion suppression, can significantly impact the reliability of LC-MS/MS analysis by reducing the analyte signal.
Troubleshooting Matrix Effects and Ion Suppression
| Potential Cause | Recommended Solution |
| Co-eluting Endogenous Components | Improve the sample cleanup procedure. SPE generally provides a cleaner extract compared to PPT.[2] For PPT, consider a post-extraction cleanup step. For SPE, optimize the wash steps to remove interfering matrix components more effectively. |
| Phospholipids from Plasma/Serum | Phospholipids are a major cause of ion suppression. Use a specialized phospholipid removal plate or a targeted SPE method designed to remove them. In LLE, the choice of organic solvent can influence the extent of phospholipid extraction. |
| Insufficient Chromatographic Separation | Modify the LC method to achieve better separation of this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile. |
| Ionization Source Contamination | High matrix load can lead to contamination of the mass spectrometer's ion source, causing a gradual decrease in signal intensity. Regular cleaning of the ion source is essential when analyzing biological samples. |
| Choice of Ionization Mode | While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds. If possible, evaluate both ionization techniques. |
Quantitative Data Summary
The following table summarizes reported recovery data for Methyldopa from biological matrices using different extraction techniques. Note that the recovery of this compound is expected to be very similar to that of unlabeled Methyldopa.
| Extraction Method | Biological Matrix | Analyte | Reported Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Human Plasma | Methyldopa | 90.9 - 101.4 | [3] |
| Protein Precipitation (Perchloric Acid) | Human Plasma | 3-O-methyldopa | 85.6 - 88.6 | [4] |
| Solid-Phase Extraction (Oasis HLB) | Human Plasma | Entacapone (co-analyte) | >96 | [5] |
| Solid-Phase Extraction (Generic Polymeric) | Rat/Dog Plasma | - | Minimal phospholipid removal | [2] |
| Liquid-Liquid Extraction | - | - | Generally provides cleaner extracts than PPT | [2] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Protocol 1: Protein Precipitation (PPT) for Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation (Optional): For enhanced protein precipitation, incubate the samples at -20°C for 20 minutes.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration and improve compatibility with the LC system.
Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of Plasma Samples.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
This is a general protocol and requires optimization of pH and solvent.
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Aliquoting: Pipette 1 mL of urine into a glass culture tube.
-
Internal Standard Spiking: Add the this compound internal standard.
-
pH Adjustment: Adjust the pH of the urine sample using a suitable buffer (e.g., phosphate buffer) to optimize the partitioning of Methyldopa.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Cap the tube and vortex for 2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction from Urine.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline for a mixed-mode or ion-exchange SPE and requires optimization.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of an acidic buffer (e.g., 2% formic acid in water) to disrupt protein binding and adjust the pH. Add the this compound internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a weak cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of the acidic buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove weakly bound interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove more polar interferences.
-
Elution: Elute the this compound and Methyldopa from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier neutralizes the analyte, disrupting the ionic interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Workflow for Solid-Phase Extraction
Caption: General Workflow for Solid-Phase Extraction.
Methyldopa's Mechanism of Action
Methyldopa is a centrally-acting antihypertensive agent. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine. This active metabolite then acts as an agonist at presynaptic α2-adrenergic receptors.[6][7][8]
Signaling Pathway of Methyldopa's Action
Caption: Simplified Signaling Pathway of Methyldopa.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]
Minimizing carryover of DL-Methyldopa-d3 in autosamplers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of DL-Methyldopa-d3 in autosamplers during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
A1: this compound is the deuterated form of DL-Methyldopa, often used as an internal standard in quantitative bioanalysis. Carryover is the appearance of a small portion of an analyte from a preceding sample in a subsequent analysis, which can lead to inaccurate quantification, especially at low concentration levels. Given that DL-Methyldopa is a polar and zwitterionic compound, it can adhere to surfaces within the autosampler and fluid path, making it prone to carryover.
Q2: What are the primary causes of this compound carryover in an autosampler?
A2: The primary causes of carryover for a polar compound like this compound include:
-
Adsorption: The molecule can adsorb to active sites on the surfaces of the sample needle, injection valve, sample loop, and transfer tubing.
-
Poor Solubility in Wash Solvent: If the wash solvent is not effective at solubilizing and removing this compound, residues will remain.
-
Sample Matrix Effects: Components in the sample matrix can sometimes trap the analyte, leading to its slow release into the system.
-
Inadequate Wash Routine: Insufficient wash volume, duration, or frequency of the needle wash can leave behind residual analyte.
Q3: What are the ideal physicochemical properties of a wash solvent for this compound?
A3: DL-Methyldopa is slightly soluble in water and alcohol and dissolves in dilute mineral acids. Its zwitterionic nature means its charge state is pH-dependent. Therefore, an effective wash solvent should ideally have:
-
High Organic Content: A high percentage of methanol or acetonitrile to disrupt hydrophobic interactions.
-
Optimized pH: An acidic or basic pH can help to ionize the molecule, increasing its solubility in the wash solvent and reducing its affinity for surfaces.
-
Good Solubilizing Power: The ability to effectively dissolve this compound at the concentrations used in your experiments.
Q4: How can I systematically troubleshoot carryover of this compound?
A4: A systematic approach is crucial for identifying the source of carryover. This typically involves a series of blank injections after a high-concentration sample. The troubleshooting workflow diagram below provides a step-by-step guide to isolating the source of the carryover.
Troubleshooting Guides
Issue 1: Persistent this compound Peaks in Blank Injections
Symptoms: A peak corresponding to this compound is observed in blank injections immediately following the injection of a high-concentration standard or sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Ineffective Wash Solvent | The current wash solvent may not be strong enough to remove all residual this compound. Due to its polar and zwitterionic nature, a multi-component wash solution is often more effective. |
| Inadequate Wash Cycle | The volume and/or duration of the needle wash may be insufficient. |
| Adsorption to Autosampler Components | This compound may be adsorbing to the needle, rotor seal, or sample loop. |
| Contaminated Sample Vials or Caps | Residual analyte may be present on the vials or septa. |
Illustrative Data on Wash Solvent Effectiveness
The following table provides illustrative data on the percentage of carryover observed for this compound with different autosampler wash solutions. This data is intended to serve as a guideline for optimizing your wash protocol.
| Wash Solvent Composition | Illustrative Carryover (%) | Rationale for Effectiveness |
| 100% Water | 1.5% | Poor solubilization of less polar residues. |
| 50:50 Methanol:Water | 0.5% | Improved solubilization of a broader range of components. |
| 90:10 Acetonitrile:Water | 0.2% | High organic content is effective at removing adsorbed analyte. |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 0.08% | Acidic pH increases the solubility of the protonated form of this compound. |
| 50:50 Methanol:Water with 0.1% Ammonium Hydroxide | 0.12% | Basic pH increases the solubility of the deprotonated form of this compound. |
| Proprietary Wash Solution (e.g., with additives) | < 0.05% | Formulated to address a wide range of analyte properties. |
Note: The actual carryover will depend on the specific LC-MS/MS system, analyte concentration, and sample matrix.
Experimental Protocols
Protocol 1: Evaluating Autosampler Carryover for this compound
Objective: To quantify the percentage of carryover of this compound in the autosampler.
Materials:
-
High-concentration this compound standard (e.g., Upper Limit of Quantification, ULOQ)
-
Blank matrix (e.g., plasma, urine)
-
Mobile phase
-
Proposed wash solvents
Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject a blank sample to establish the baseline.
-
Inject the high-concentration this compound standard (ULOQ).
-
Immediately inject a series of three to five blank samples using the current autosampler wash protocol.
-
Analyze the chromatograms of the blank injections for the presence of the this compound peak.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100
-
A carryover of <0.1% is generally considered acceptable, but this can vary depending on the assay requirements.
Visualizations
Caption: Troubleshooting workflow for this compound carryover.
Caption: Experimental workflow for carryover evaluation.
Selecting the right concentration of DL-Methyldopa-d3 internal standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate concentration of DL-Methyldopa-d3 as an internal standard (IS) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for the quantification of Methyldopa?
A1: Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[1] Because they are structurally and chemically almost identical to the analyte (Methyldopa), they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1][2] This helps to accurately correct for variations that can occur during the analytical process, such as extraction efficiency and matrix effects, leading to more precise and accurate results.[3][4]
Q2: What is the general principle for selecting the concentration of this compound?
A2: The ideal concentration of the internal standard should be high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or introduces significant background noise. A common practice is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve.[5] Another guideline suggests that the signal response of the internal standard should be approximately one-third to one-half of the response of the analyte at the upper limit of quantification (ULOQ).[4]
Q3: Can the concentration of the internal standard affect the linearity of my calibration curve?
A3: Yes, an inappropriate concentration of the internal standard can lead to non-linearity in the calibration curve.[3] If the internal standard signal is too low, it can lead to high imprecision, especially at the lower end of the curve. Conversely, if the concentration is too high, it can cause detector saturation or ion suppression, affecting the analyte signal and leading to a non-linear response.[4]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added to all samples, including calibration standards and quality controls, as early as possible in the sample preparation workflow.[4][6] This ensures that it can account for any analyte loss or variability during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4]
Troubleshooting Guide
This guide addresses common issues encountered when selecting and using a this compound internal standard.
Issue 1: High Variability or Poor Precision in Quality Control (QC) Samples
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting of IS: Inaccurate or imprecise addition of the internal standard solution to samples. | - Calibrate and verify the performance of your pipettes regularly.- Use a positive displacement pipette for viscous biological fluids.- Ensure consistent pipetting technique for all samples. |
| Low IS Concentration: The concentration of the internal standard is too close to the limit of detection, leading to inconsistent signal responses. | - Increase the concentration of the this compound internal standard to ensure a robust and reproducible signal (aim for a signal-to-noise ratio > 20).- Re-evaluate the optimal IS concentration using the protocol provided below. |
| IS Instability: The internal standard may be degrading in the stock solution or in the final sample matrix. | - Prepare fresh internal standard stock solutions regularly.- Investigate the stability of the IS in the sample matrix under the storage and analysis conditions. |
Issue 2: Non-Linear Calibration Curve
| Potential Cause | Recommended Solution |
| High IS Concentration: An excessively high concentration of the internal standard can lead to detector saturation or cause ion suppression of the analyte.[4] | - Reduce the concentration of the this compound internal standard.- Evaluate a range of IS concentrations to find one that provides a stable signal without impacting the analyte's response. |
| Cross-Contribution/Isotopic Impurity: The unlabeled Methyldopa analyte may contain impurities that contribute to the internal standard's signal, or the deuterated standard may contain some unlabeled analyte. | - Check the certificate of analysis for the isotopic purity of the this compound.- Analyze a blank sample spiked only with the internal standard to check for any contribution to the analyte's mass transition. |
| Differential Matrix Effects: The analyte and internal standard are affected differently by components of the sample matrix, which can occur if they have slightly different retention times.[7] | - Optimize the chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.- Re-evaluate the sample extraction procedure to remove more of the interfering matrix components. |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound internal standard issues.
Data Presentation: Analyte and Internal Standard Concentration Ranges
The following table provides an example of concentration ranges for Methyldopa and the corresponding internal standard in a bioanalytical method. Note that the optimal concentration for your specific assay should be determined experimentally.
| Analyte/Internal Standard | Concentration Range (ng/mL) | Purpose | Reference |
| Methyldopa | 20 - 5000 | Calibration Curve | [8][9] |
| This compound (IS) | 500 - 2500 | Internal Standard | [4] (Recommended Practice) |
| Methyldopa | 30 | Low Quality Control (LQC) | [8][9] |
| Methyldopa | 600 | Medium Quality Control (MQC) | [8][9] |
| Methyldopa | 3000 | High Quality Control (HQC) | [8][9] |
Note: The internal standard concentration is often chosen to be in the mid-range of the calibration curve.
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to determine the ideal concentration of this compound for a quantitative assay of Methyldopa in human plasma using LC-MS/MS.
1. Preparation of Stock Solutions:
-
Methyldopa Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Methyldopa in 10 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v).
-
This compound Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same solvent.
2. Preparation of Working Solutions:
-
Prepare a series of working solutions of Methyldopa for the calibration curve (e.g., from 20 ng/mL to 5000 ng/mL) by serial dilution of the stock solution.
-
Prepare three different working solutions of this compound at concentrations of 500 ng/mL, 1000 ng/mL, and 2500 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of blank human plasma into microcentrifuge tubes.
-
For each of the three this compound concentrations being tested:
-
Spike a set of plasma samples with the Methyldopa working solutions to create the calibration curve samples.
-
Spike a separate set of plasma samples to create low, medium, and high QC samples.
-
Add 10 µL of the respective this compound working solution to each calibration and QC sample.
-
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Monitor the peak area response for both Methyldopa and this compound.
5. Data Evaluation:
-
For each of the three this compound concentrations, generate a calibration curve by plotting the peak area ratio (Methyldopa/DL-Methyldopa-d3) against the concentration of Methyldopa.
-
Evaluate the linearity (R² value), accuracy, and precision of the QC samples for each curve.
-
Selection Criteria: The optimal this compound concentration is the one that provides:
-
A stable and reproducible internal standard peak area across all samples.
-
The best linearity (R² > 0.99) for the calibration curve.
-
The highest accuracy and precision for the QC samples.
-
An internal standard response that is roughly 1/3 to 1/2 of the ULOQ analyte response.[4]
-
Experimental Workflow Diagram
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing in-source fragmentation of DL-Methyldopa-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Methyldopa-d3. The following information is intended to help address common issues, particularly in-source fragmentation, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Methyldopa, an antihypertensive drug. In research, it is primarily used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of Methyldopa in biological samples.[1][2]
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This can lead to an underestimation of the parent ion and an overestimation of fragment ions, potentially compromising the accuracy of quantitative results. For a deuterated internal standard like this compound, differential fragmentation compared to the non-deuterated analyte can lead to inaccurate quantification.
Q3: What are the common fragment ions observed for Methyldopa in mass spectrometry?
For Methyldopa, the protonated molecule ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 212.2. Common fragment ions are observed at m/z 195.2, 166.2, and 139.2.[1][3] For this compound, the protonated molecule ([M+H]⁺) would be at m/z 215.2, and the corresponding fragment ions would be expected at m/z 198.2, 169.2, and 142.2, assuming the deuterium labels are not lost in the fragmentation process.
Q4: Can in-source fragmentation of this compound be completely eliminated?
Completely eliminating in-source fragmentation can be challenging. However, it can be significantly minimized by optimizing the ion source parameters of the mass spectrometer. The goal is to use the gentlest ionization conditions possible that still provide adequate signal intensity for the precursor ion.
Troubleshooting In-Source Fragmentation
This section provides a guide to systematically troubleshoot and mitigate in-source fragmentation of this compound during LC-MS analysis.
Initial Assessment: Recognizing the Problem
The primary indicator of in-source fragmentation is a lower than expected signal intensity for the precursor ion of this compound (m/z 215.2) and a correspondingly high intensity for its fragment ions (e.g., m/z 169.2).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing in-source fragmentation.
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Quantitative Data Summary
The following table provides an illustrative summary of how key mass spectrometer parameters can influence the degree of in-source fragmentation of a compound like Methyldopa. The values presented are representative and should be optimized for your specific instrument and experimental conditions.
| Parameter | Setting | Precursor Ion Abundance (%) | Fragment Ion (m/z 169.2) Abundance (%) | Recommendation |
| Cone Voltage (V) | Low (e.g., 20) | High (e.g., >90%) | Low (e.g., <10%) | Start with a low cone voltage and gradually increase to achieve sufficient signal without excessive fragmentation. |
| Medium (e.g., 40) | Moderate (e.g., 60-80%) | Moderate (e.g., 20-40%) | A potential compromise if higher precursor intensity is needed. | |
| High (e.g., 60) | Low (e.g., <40%) | High (e.g., >60%) | Avoid high cone voltages to minimize in-source fragmentation.[4][5] | |
| Source Temperature (°C) | Low (e.g., 100) | High | Low | Lower temperatures generally reduce in-source fragmentation. |
| High (e.g., 150) | Lower | Higher | High temperatures can promote thermal degradation and fragmentation. | |
| Desolvation Gas Flow (L/hr) | Low | May be lower | May be higher | Optimize for efficient desolvation without excessive ion energy. |
| High | May be higher | May be lower | Excessive flow can sometimes cool the ions, reducing fragmentation. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage (or fragmentor voltage) that maximizes the precursor ion signal of this compound while minimizing in-source fragmentation.
Methodology:
-
Prepare a standard solution of this compound at a concentration of 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to acquire full scan data in positive ion mode over a mass range that includes the precursor and expected fragment ions (e.g., m/z 100-250).
-
Begin with a low cone voltage setting (e.g., 10 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion (m/z 215.2) and the primary fragment ion (m/z 169.2).
-
Increase the cone voltage in increments of 5 V (e.g., 15 V, 20 V, 25 V, etc.) up to a maximum of 80 V.
-
At each increment, acquire a new mass spectrum and record the ion intensities.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest relative abundance of the fragment ion.
Protocol 2: LC-MS/MS Analysis of Methyldopa with this compound Internal Standard
Objective: To perform quantitative analysis of Methyldopa in a sample matrix using this compound as an internal standard, with minimized in-source fragmentation.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Optimized as per Protocol 1 (e.g., 25 V).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methyldopa: 212.2 -> 166.1 (Quantifier), 212.2 -> 139.2 (Qualifier).
-
This compound: 215.2 -> 169.1 (Quantifier).
-
-
-
Sample Preparation:
-
Spike plasma samples with this compound internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and inject the supernatant.
-
Signaling Pathways and Logical Relationships
Fragmentation Pathway of Methyldopa
The following diagram illustrates the proposed fragmentation pathway of protonated Methyldopa. The same pathway is expected for this compound, with a +3 Da mass shift for the precursor and fragments retaining the deuterium labels.
Caption: Proposed fragmentation pathway of protonated Methyldopa.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Analytical Methods for Methyldopa: A Comparative Guide Featuring DL-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Methyldopa, with a special focus on the use of DL-Methyldopa-d3 as an internal standard. The inclusion of a stable isotope-labeled internal standard is crucial for robust and reliable bioanalytical method development and validation, offering significant advantages in accuracy and precision. This document outlines the experimental data and protocols to support the selection of the most appropriate analytical method for your research needs.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), an internal standard (IS) is essential.[1] The ideal IS mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and experience similar effects from sample preparation and ionization, thereby effectively compensating for variations.[1][2]
Comparative Analysis of Analytical Methods
The following table summarizes the performance of different analytical methods for Methyldopa quantification. The use of this compound in HPLC-MS/MS methods generally results in enhanced performance, particularly in complex biological matrices.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method (with this compound) | Spectrophotometric Method |
| Analyte | Methyldopa & Hydrochlorothiazide | Methyldopa | Methyldopa |
| Internal Standard | Not specified | This compound | Not applicable |
| Linearity Range | 62.5-375.0 µg/mL | 0.02-3.00 µg/mL | 4-20 µg/mL |
| Limit of Detection (LOD) | Not specified | Not specified | 1.1 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | 0.02 µg/mL | 3.21 µg/mL |
| Accuracy (% Recovery) | 98-102% | Not specified in detail, but meets validation requirements | 101.7% |
| Precision (RSD%) | Not specified | Not specified | ±0.84% |
| Matrix | Pharmaceutical Dosage Form | Human Plasma | Pharmaceutical Preparations |
| Reference | [3] | [2] | [4] |
Experimental Protocols
HPLC-MS/MS Method for Methyldopa in Human Plasma using this compound
This protocol is a generalized procedure based on common practices for bioanalytical method validation.
a. Sample Preparation:
-
To 100 µL of human plasma, add 400 µL of a methanolic solution containing this compound as the internal standard.[2]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 3500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean vial for analysis.
b. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate of 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methyldopa: Monitor the specific parent-to-daughter ion transition.
-
This compound: Monitor the corresponding deuterated parent-to-daughter ion transition.
-
d. Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, stability, and matrix effect according to regulatory guidelines.
HPLC-UV Method for Methyldopa in Pharmaceutical Formulations
a. Sample Preparation:
-
Weigh and crush 20 tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to the mark.
-
Filter the solution through a suitable membrane filter before injection.[3]
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[3]
-
Column: Hypersil BDS C8 column (250 mm x 4.6 mm; 5µ).[3]
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 287 nm.[3]
c. Method Validation: The method was validated for system suitability, linearity, precision, accuracy, and robustness as per ICH guidelines.[3]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for bioanalytical method validation and the logical rationale for using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using this compound internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
A Comparative Guide to Internal Standards for Methyldopa Quantification: DL-Methyldopa-d3 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of methyldopa in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of DL-Methyldopa-d3 with other internal standards, supported by experimental data, to aid in the selection of the most suitable IS for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" due to their close physicochemical similarity to the analyte.[1] However, other options, including other deuterated analogs and structural analogs, are also employed. This guide will delve into the performance characteristics of these alternatives.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a summary of quantitative data from studies utilizing different internal standards for methyldopa quantification.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Linearity (ng/mL) | Reference |
| This compound | Methyldopa | Human Plasma | Not explicitly stated, but method met validation criteria | Not explicitly stated, but method met validation criteria | Not explicitly stated, but method met validation criteria | Not explicitly stated, but method met validation criteria | 20 - 3000 | [2] |
| dopa-phenyl-D3 | Methyldopa | Human Plasma | Not explicitly stated, but method met validation criteria | Not explicitly stated, but method met validation criteria | 4.3 - 7.3 | 0.5 - 7.7 | 20 - 5000 | [3][4] |
| Carbidopa (structural analog) | 3-O-methyldopa | Human Plasma | 87.11 - 92.40 | Not explicitly stated, but method met validation criteria | < 15 | < 15 | 50 - 4000 | [5] |
Note: A direct head-to-head comparison of these internal standards in a single study was not found in the reviewed literature. The data presented is a compilation from different validated methods. The performance of Carbidopa is for the analysis of 3-O-methyldopa, a metabolite of methyldopa, and serves as an example of a structural analog internal standard.
Key Considerations for Internal Standard Selection
This compound and other Deuterated Analogs:
Stable isotope-labeled internal standards like this compound are the preferred choice for LC-MS/MS analysis.[1] Their key advantage lies in their near-identical chemical and physical properties to the analyte. This results in similar extraction recovery, chromatographic retention time, and ionization efficiency, effectively compensating for matrix effects and other sources of variability.
One study utilized deuterated methyldopa (methyldopa-D3) as the internal standard for a bioequivalence study of methyldopa formulations.[2] The method was validated according to EMEA guidelines and met all acceptance criteria for selectivity, linearity, precision, and accuracy.[2] Another study employed dopa-phenyl-D3 for the determination of methyldopa in human plasma, demonstrating good precision and accuracy.[3][4]
Structural Analogs:
In the absence of a stable isotope-labeled internal standard, a structural analog can be a viable alternative. A study on the quantification of 3-O-methyldopa, a major metabolite of methyldopa, utilized carbidopa as an internal standard.[5] The rationale for this choice was the similar chromatographic and mass spectrometric behavior of carbidopa to the analyte.[5] However, it is crucial to thoroughly validate the use of a structural analog to ensure it adequately corrects for variability, as differences in physicochemical properties can lead to disparate extraction efficiencies and matrix effects between the analyte and the internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols from the cited studies.
Method 1: Quantification of Methyldopa using this compound Internal Standard
-
Sample Preparation: Protein precipitation of 100 µL of plasma with 400 µL of a solution of this compound in acetonitrile containing 1% formic acid. The mixture is centrifuged, and the supernatant is injected into the LC-MS/MS system.[2]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) was used, but specific column and mobile phase details were not provided in the abstract.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Method 2: Quantification of Methyldopa using dopa-phenyl-D3 Internal Standard
-
Sample Preparation: Details of the sample preparation were not available in the abstract.
-
Chromatography: HPLC with a chromatographic run time of 5.5 minutes.[3][4]
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
MRM Transitions: Not specified in the abstract.
-
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of methyldopa and a typical experimental workflow for internal standard comparison.
Caption: Mechanism of action of methyldopa.
Caption: Experimental workflow for comparing internal standards.
Conclusion
Based on the available evidence, This compound and other deuterated analogs are the recommended internal standards for the quantification of methyldopa in biological matrices. Their isotopic similarity to the analyte ensures the most accurate and precise results by effectively compensating for analytical variability. While structural analogs can be used, they require more rigorous validation to ensure their performance is comparable and that they do not introduce bias into the results. The choice of internal standard is a critical decision in bioanalytical method development, and a thorough evaluation of its performance is essential for generating high-quality, reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining Linearity and Range for DL-Methyldopa-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the linearity and range of DL-Methyldopa-d3, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Methyldopa in biological matrices. The performance of state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is compared with alternative techniques, supported by experimental data to inform method selection and validation.
Comparison of Analytical Method Performance
The choice of analytical technique significantly impacts the sensitivity, specificity, and the linear working range for the quantification of Methyldopa and by extension, the performance requirements for its deuterated internal standard, this compound. Below is a summary of performance characteristics for common methods.
| Analytical Method | Analyte | Linearity Range | Limit of Quantification (LOQ) / Detection (LOD) | Matrix | Reference |
| LC-MS/MS | Methyldopa | 20 - 5000 ng/mL | LOQ: 20 ng/mL | Human Plasma | [1][2] |
| LC-MS/MS | Methyldopa | 0.32 - 20.48 µg/mL | LLOQ: 0.32 µg/mL | Human Plasma | [3] |
| LC-MS/MS | 3-O-Methyldopa | 50 - 4000 ng/mL | LLOQ: 50 ng/mL | Human Plasma | [4] |
| HPLC-Fluorescence | Methyldopa | 20 - 5000 ng/mL | LOQ: 20 ng/mL | Human Serum | [5] |
| Spectrophotometry | Methyldopa | 5 - 40 µg/mL | LOD: 0.8937 µg/mL; LOQ: 2.708 µg/mL | Pharmaceutical Formulation | [6] |
| Spectrophotometry | Methyldopa | 4 - 20 µg/mL | LOD: 1.1 µg/mL; LOQ: 3.21 µg/mL | Pharmaceutical Formulation | [7] |
As this compound serves as an internal standard, its linearity and range determination are intrinsically linked to the validation of the analytical method for the unlabeled drug. The expectation is that the deuterated standard exhibits a linear response across the calibration range established for the analyte of interest.
Experimental Protocols
Linearity and Range Determination for this compound using LC-MS/MS
This protocol is adapted from established methods for Methyldopa and its metabolites in human plasma.[3][4][8]
Objective: To establish the linear range and limits of quantification for this compound in a biological matrix (e.g., human plasma).
Materials:
-
This compound reference standard
-
Blank human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Perchloric acid (optional, for protein precipitation)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase C18 analytical column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol with 0.1% formic acid.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with a methanol/water mixture (e.g., 50:50 v/v) to achieve concentrations that will cover the expected analytical range.
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least six non-zero calibration standards by spiking a known volume of blank human plasma with the working standard solutions. The final concentrations should span a range relevant to the intended application (e.g., 20 ng/mL to 5000 ng/mL).
-
Include a blank sample (matrix with no analyte) and a zero sample (matrix with internal standard if a different one is used for validation of the deuterated standard itself).
-
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of each calibration standard, add 600 µL of cold methanol (containing an internal standard if necessary for the validation exercise).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area response of this compound against its nominal concentration.
-
Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
-
The linear range is the concentration range over which the method is shown to be linear, with a correlation coefficient typically >0.99.
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., ≤20% RSD) and accuracy (e.g., within 80-120% of the nominal value).
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve with acceptable precision and accuracy.
-
Visualizations
Methyldopa Metabolic Pathway
The metabolic fate of Methyldopa is important for understanding potential interferences and the role of its metabolites. This compound is designed to be metabolically stable and serve as an ideal internal standard.
Caption: Metabolic pathway of Methyldopa.
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the key steps in establishing the linearity and analytical range for this compound.
Caption: Workflow for linearity and range determination.
References
- 1. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijcrcps.com [ijcrcps.com]
- 6. chemmethod.com [chemmethod.com]
- 7. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Enhancing Methyldopa Quantification with DL-Methyldopa-d3
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of methyldopa is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides an objective comparison of the leading analytical methods, with a focus on the use of DL-Methyldopa-d3 as an internal standard for gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. It closely mimics the analyte's chemical and physical properties, effectively compensating for variability in sample preparation and instrument response. This leads to superior accuracy and precision compared to alternative approaches.
Comparative Analysis of Methyldopa Quantification Methods
The following tables summarize the performance characteristics of the primary analytical techniques used for methyldopa quantification. The data clearly demonstrates the superior sensitivity and precision of the LC-MS/MS method utilizing a deuterated internal standard.
Table 1: Performance Characteristics of Methyldopa Quantification Methods
| Parameter | LC-MS/MS with this compound Internal Standard | High-Performance Liquid Chromatography (HPLC) with UV Detection | Spectrophotometry |
| Linear Range | 0.020 - 3.000 µg/mL | 5 - 100 µg/mL | 5.0 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.020 µg/mL | 5 µg/mL | Not typically determined |
| Limit of Detection (LOD) | Not reported, LLOQ established | 1.2 µg/mL | 0.8937 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 2.0% | Not reported |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 2.5% | Not reported |
| Accuracy (% Recovery) | 85.00% - 115.00% (80.00% - 120.00% at LLOQ) | 98.0% - 102.0% | Not reported |
Table 2: Overview of Alternative Analytical Techniques
| Method | Principle | Advantages | Disadvantages |
| HPLC with UV/Fluorescence Detection | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | Good selectivity, widely available. | Lower sensitivity than LC-MS/MS, may require derivatization for fluorescence detection. |
| Spectrophotometry | Measurement of light absorption of a colored product formed by a chemical reaction. | Simple, low cost. | Low specificity and sensitivity, susceptible to interference from matrix components. |
| Electrochemical Methods (e.g., Voltammetry) | Measurement of the current resulting from the oxidation or reduction of methyldopa. | High sensitivity, rapid analysis. | Susceptible to interference from electroactive compounds in the matrix. |
Experimental Workflow: Methyldopa Quantification by LC-MS/MS
The following diagram illustrates the typical workflow for the quantification of methyldopa in a biological matrix, such as plasma, using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for methyldopa quantification using LC-MS/MS.
Detailed Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol is based on the validated method described by Shitova et al. (2016).
1. Sample Preparation:
-
To 100 µL of plasma sample, add 400 µL of a solution of this compound in acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Vortex the mixture.
-
Centrifuge the samples at 3500 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: LC-20 liquid chromatograph (Shimadzu) or equivalent.
-
Column: A suitable reversed-phase column, for example, a Luna Phenyl-Hexyl (50x3.0 mm, 5 µm) followed by a Synergi Fusion RP 80Å (150x3.0 mm, 4 µm).
-
Mobile Phase: An isocratic elution with a suitable mixture of aqueous and organic phases (e.g., acetonitrile and water with a formic acid modifier).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: A small volume, typically 5-20 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., LCMS-8050, Shimadzu) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methyldopa: m/z 211.95 → 138.90
-
Methyldopa-d3: m/z 214.95 → 169.00
-
-
Data Analysis: The concentration of methyldopa is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Alternative Method: HPLC with UV Detection
This protocol is a representative example of an HPLC-UV method.
1. Sample Preparation:
-
Protein precipitation is a common technique. To a known volume of plasma, add a precipitating agent (e.g., acetonitrile or perchloric acid).
-
Vortex and centrifuge the sample.
-
The resulting supernatant can be directly injected or further purified by solid-phase extraction (SPE).
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection Wavelength: Typically around 280 nm.
3. Quantification:
-
Quantification is based on the peak area of methyldopa in the chromatogram, compared against a calibration curve prepared with external standards.
Conclusion
For the quantification of methyldopa in biological matrices, the LC-MS/MS method employing a deuterated internal standard like this compound offers unparalleled accuracy, precision, and sensitivity. While alternative methods such as HPLC-UV and spectrophotometry have their applications, particularly in less demanding scenarios or when resources are limited, they do not match the performance of the LC-MS/MS approach. For definitive pharmacokinetic and clinical studies where reliable data is critical, the use of this compound as an internal standard in an LC-MS/MS assay is the recommended gold standard.
Navigating the Analytical Landscape: An Inter-laboratory Comparison of Assays Utilizing DL-Methyldopa-d3
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of assay performances for the antihypertensive drug methyldopa, with a focus on methods employing its deuterated analog, DL-Methyldopa-d3, as an internal standard. The use of stable isotope-labeled internal standards like this compound is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), enhancing accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1]
This comparison synthesizes data from various validated bioanalytical methods to offer a comprehensive overview of their performance characteristics. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, this guide aims to equip researchers with the necessary information to select and implement the most suitable analytical strategy for their specific needs.
Comparative Analysis of Assay Performance
The quantification of methyldopa in biological matrices, predominantly human plasma, is crucial for bioequivalence and pharmacokinetic studies.[2][3] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and sensitive technique for this purpose.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for matrix effects and variations in sample processing and instrument response.[6]
Below is a summary of performance data from published LC-MS/MS methods that utilize a deuterated internal standard for methyldopa quantification. While a direct inter-laboratory comparison study was not identified, this compilation of data from individual validated assays provides valuable insights into the expected performance of such methods.
| Parameter | Method A | Method B | Method C |
| Internal Standard | Dopa-phenyl-d3[2][3] | Methyldopa-d3[6] | Carbidopa[7] |
| Linearity Range (ng/mL) | 20 - 5000[2][3] | Not explicitly stated | 50 - 4000[7] |
| Limit of Quantitation (LOQ) (ng/mL) | 20[2][3] | Not explicitly stated | 50[7] |
| Intra-day Precision (%CV) | 4.3 - 7.3[2][3] | Not explicitly stated | < 15[7] |
| Inter-day Precision (%CV) | 0.5 - 7.7[2][3] | Not explicitly stated | < 15[7] |
| Intra-day Accuracy (%) | -8.0 to -1.3[2][3] | Not explicitly stated | 85 - 115[7] |
| Inter-day Accuracy (%) | -2.3 to 0.2[2][3] | Not explicitly stated | 85 - 115[7] |
| Extraction Recovery (%) | Not explicitly stated | Not explicitly stated | 85.6 - 88.6[7] |
Note: The data presented is a synthesis from different studies. "Not explicitly stated" indicates that the specific parameter was not reported in the cited literature. Method C uses Carbidopa as an internal standard for the quantification of a methyldopa metabolite, 3-O-methyldopa, but provides a relevant comparison of LC-MS/MS method performance.
Experimental Protocols: A Closer Look
The methodologies employed in the quantification of methyldopa share common principles, centered around efficient extraction from the biological matrix followed by sensitive detection.
Key Experimental Steps:
-
Sample Preparation: The most common approach involves protein precipitation to remove larger molecules from the plasma sample. This is typically achieved by adding an organic solvent, such as acetonitrile or a solution containing perchloric acid, which also contains the internal standard (this compound).[6][7] The mixture is then vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The resulting supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation of methyldopa and the internal standard from other endogenous components is achieved on a C18 analytical column. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into a triple quadrupole mass spectrometer. Detection is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM).[6] Specific precursor-to-product ion transitions are monitored for both methyldopa and this compound to ensure selectivity and accurate quantification. For example, a transition of m/z 211.95 → 138.90 for methyldopa and m/z 214.95 → 169.00 for methyldopa-d3 has been reported.[6]
Figure 1: A generalized workflow for the bioanalysis of methyldopa using LC-MS/MS.
Mechanism of Action: The Signaling Pathway of Methyldopa
Methyldopa exerts its antihypertensive effect through a central mechanism of action. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[8][9] This active metabolite then acts as an agonist at presynaptic alpha-2 adrenergic receptors.[8][9][10] Stimulation of these receptors inhibits the release of norepinephrine from adrenergic neurons, leading to a decrease in sympathetic outflow from the central nervous system.[8][9] This reduction in sympathetic tone results in vasodilation and a subsequent lowering of blood pressure.[8]
Figure 2: The mechanism of action of methyldopa in the central nervous system.
Alternative Analytical Techniques
While LC-MS/MS is the gold standard for its sensitivity and selectivity, other analytical methods have been employed for the determination of methyldopa, particularly in pharmaceutical formulations.[4][5] These include spectrophotometric methods, which are generally simpler and more cost-effective.[11][12] However, these methods often lack the selectivity and sensitivity required for bioanalytical applications where drug concentrations are low and the sample matrix is complex.[4][5] Electrochemical methods also offer a rapid and affordable alternative.[4][5]
The choice of analytical technique ultimately depends on the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available resources. For pharmacokinetic studies and therapeutic drug monitoring in biological fluids, LC-MS/MS with a deuterated internal standard like this compound remains the method of choice due to its superior accuracy, precision, and robustness.
References
- 1. veeprho.com [veeprho.com]
- 2. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Methyldopa - Wikipedia [en.wikipedia.org]
- 11. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new spectrophotometric method for the determination of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: DL-Methyldopa-d3 vs. C13-Labeled Methyldopa in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of methyldopa.
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of drug molecules is paramount. For an active pharmaceutical ingredient like methyldopa, an antihypertensive agent, accurate measurement in biological matrices is critical for determining its efficacy and safety profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays, owing to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS methods, as it effectively compensates for variations in sample preparation, chromatography, and ionization.
The two most common choices for a SIL-IS for methyldopa are the deuterated analog, DL-Methyldopa-d3, and a carbon-13 labeled version. This guide provides an objective comparison of these two internal standards, supported by available experimental data and established principles of bioanalysis, to aid researchers in making an informed decision for their specific analytical needs.
The Ideal Internal Standard: A Theoretical Framework
An ideal internal standard should mimic the analyte of interest in its physicochemical properties, extraction recovery, chromatographic behavior, and ionization response, without interfering with the analyte's signal. Stable isotope labeling achieves this by introducing a mass shift in the molecule without significantly altering its chemical nature. However, the choice of the isotope and the position of labeling can have significant implications for the analytical performance.
Key Considerations for Internal Standard Selection:
-
Isotopic Stability: The isotopic label should be stable and not prone to exchange with unlabeled atoms during sample storage and analysis.
-
Chromatographic Co-elution: The internal standard should co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same time.
-
Absence of Isotopic Effects: The isotopic labeling should not significantly alter the fragmentation pattern of the molecule in the mass spectrometer.
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient to prevent spectral overlap.
Performance Comparison: this compound vs. C13-Labeled Methyldopa
| Feature | This compound (Deuterated) | C13-Labeled Methyldopa (Carbon-13) |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotope effect), which can lead to differential matrix effects. | Expected to have virtually identical retention times as the unlabeled analyte, providing superior compensation for matrix effects. |
| Isotopic Stability | Deuterium atoms, especially on certain functional groups, can be susceptible to back-exchange with protons from the solvent, although the methyl-d3 label is generally stable. | Carbon-13 labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange, ensuring the highest level of isotopic stability. |
| Fragmentation Pattern | Deuterium labeling can sometimes alter fragmentation pathways, potentially leading to different product ions or altered ion ratios compared to the analyte. | Carbon-13 labeling does not typically alter the fragmentation pattern, ensuring that the internal standard fragments in the same way as the analyte. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Often more expensive and may have more limited commercial availability. |
| Reported Performance Data | Validated methods demonstrate good linearity, precision, and accuracy for methyldopa quantification in human plasma. | While specific data for methyldopa is not available, studies with other compounds consistently show that 13C-labeled standards provide excellent accuracy and precision, often superior to deuterated analogs, particularly in complex matrices. |
Experimental Data Summary for this compound
Several studies have successfully validated and employed this compound as an internal standard for the quantification of methyldopa in human plasma by LC-MS/MS. The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Reported Performance for this compound based methods |
| Linearity (Range) | 0.020 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Experimental Protocols
Below are representative experimental protocols for the quantification of methyldopa using this compound as an internal standard, compiled from published methods.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 400 µL of a solution of this compound in acetonitrile (containing 1% formic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methyldopa: m/z 212.1 → 166.1 (Quantifier), m/z 212.1 → 139.1 (Qualifier)
-
This compound: m/z 215.1 → 169.1
-
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the underlying principles, the following diagrams are provided.
Conclusion and Recommendation
Both this compound and C13-labeled methyldopa are suitable for use as internal standards in the LC-MS/MS analysis of methyldopa. The choice between them often comes down to a balance between cost and the desired level of analytical rigor.
This compound has been demonstrated to be a reliable and cost-effective internal standard, with validated methods showing good performance. For routine bioanalysis and studies where cost is a significant factor, this compound is a very practical choice.
C13-labeled methyldopa , while more expensive, represents the gold standard from a theoretical standpoint. Its key advantages of perfect co-elution and absolute isotopic stability make it the superior choice for assays that require the highest level of accuracy and precision, especially when dealing with complex matrices or when matrix effects are a significant concern. For pivotal clinical trials and when developing a reference method, the investment in a C13-labeled internal standard is highly recommended.
Ultimately, the selection of the internal standard should be based on a thorough risk assessment and the specific requirements of the analytical method and its intended application. Method validation should always be rigorously performed to ensure that the chosen internal standard provides the necessary accuracy and precision for the study.
Assessing the Impact of Deuterium Exchange in DL-Methyldopa-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Methyldopa-d3 and its non-deuterated counterpart, L-Methyldopa. By leveraging the principles of deuterium substitution, this analysis aims to elucidate the potential impacts on pharmacokinetic and pharmacodynamic profiles, offering valuable insights for drug development and research applications.
Introduction to Deuterium-Substituted Methyldopa
Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used for the management of hypertension, particularly in pregnant women.[1] It is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[2][3] The L-isome of methyldopa is the pharmacologically active form.[4][5] this compound is a deuterated version of methyldopa where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution is expected to influence the drug's metabolic fate due to the kinetic isotope effect.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic reactions involving the cleavage of this bond proceed at a slower rate for the deuterated compound.[2] This phenomenon, known as the kinetic isotope effect, can lead to a reduced rate of metabolism, potentially altering the pharmacokinetic profile of the drug and offering advantages such as a longer half-life and improved safety profile by reducing the formation of toxic metabolites.[2][3][6]
Comparative Analysis: this compound vs. L-Methyldopa
While direct comparative clinical trial data for this compound is not publicly available, we can extrapolate the likely effects of deuterium substitution based on the known metabolism of L-Methyldopa and established principles of deuterium-modified drugs.
Pharmacokinetic Profile
The metabolism of L-Methyldopa primarily involves two key pathways: decarboxylation to alpha-methyldopamine and subsequent beta-hydroxylation to the active metabolite alpha-methylnorepinephrine, and O-methylation to 3-O-methyl-α-methyldopa.[4] The methyl group of methyldopa is a potential site for metabolic reactions.
Table 1: Predicted Comparative Pharmacokinetic Parameters
| Parameter | L-Methyldopa | This compound (Predicted) | Rationale for Prediction |
| Metabolism Rate | Standard | Slower | The kinetic isotope effect is expected to slow the enzymatic cleavage of the C-D bonds in the deuterated methyl group compared to the C-H bonds in L-Methyldopa. |
| Half-life (t½) | ~1.7 - 2.1 hours (beta-phase)[7] | Longer | A slower metabolism rate would lead to a prolonged presence of the drug in the systemic circulation. |
| Bioavailability | Variable, ~25%[4][7] | Potentially Increased | Reduced first-pass metabolism due to the kinetic isotope effect could lead to a higher proportion of the administered dose reaching systemic circulation. |
| Metabolite Profile | Forms alpha-methylnorepinephrine (active), 3-O-methyl-α-methyldopa, and other metabolites.[4] | Potentially altered ratio of metabolites | Slower metabolism of the parent drug could lead to a different concentration-time profile of its various metabolites. |
Pharmacodynamic Profile
The therapeutic effect of methyldopa is mediated by its active metabolite, alpha-methylnorepinephrine, which acts as an agonist at central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[2][4]
Table 2: Predicted Comparative Pharmacodynamic Parameters
| Parameter | L-Methyldopa | This compound (Predicted) | Rationale for Prediction |
| Onset of Action | 4-6 hours[4] | Potentially Similar | The onset is dependent on the conversion to the active metabolite. While the overall metabolism might be slower, the initial conversion rate might not be significantly altered to delay the onset. |
| Duration of Action | 12-24 hours[4] | Potentially Longer | A longer half-life of the parent drug and potentially its active metabolite would lead to a more sustained therapeutic effect. |
| Efficacy | Established antihypertensive effect. | Potentially Improved or More Consistent | A more stable plasma concentration due to slower metabolism could lead to more consistent blood pressure control. |
| Side Effect Profile | Known side effects include sedation, dizziness, and dry mouth. | Potentially Altered | Changes in the metabolite profile could potentially lead to a different side-effect profile. A more stable plasma concentration might reduce peak-related side effects. |
Experimental Protocols
To empirically validate the predicted differences between this compound and L-Methyldopa, the following experimental protocols are proposed:
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of this compound and L-Methyldopa in liver microsomes.
Methodology:
-
Incubate this compound and L-Methyldopa separately with human liver microsomes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[8][9]
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Spontaneously Hypertensive Rats)
Objective: To compare the pharmacokinetic profiles of this compound and L-Methyldopa following oral administration.
Methodology:
-
Administer equivalent oral doses of this compound and L-Methyldopa to separate groups of spontaneously hypertensive rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Process blood samples to obtain plasma.
-
Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) for both compounds.
In Vivo Pharmacodynamic Study in an Animal Model (e.g., Spontaneously Hypertensive Rats)
Objective: To compare the antihypertensive effects of this compound and L-Methyldopa.
Methodology:
-
Implant telemetry devices in spontaneously hypertensive rats for continuous monitoring of blood pressure and heart rate.
-
After a baseline recording period, administer equivalent oral doses of this compound and L-Methyldopa to separate groups of rats.
-
Continuously record blood pressure and heart rate for at least 24 hours post-dosing.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect for each compound.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of Methyldopa and a proposed experimental workflow.
References
- 1. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical techniques for methyldopa and metabolites: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 8. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Rigors of Method Validation: A Comparative Guide to Robustness Testing of an Analytical Method for DL-Methyldopa-d3
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of key parameters in the robustness testing of an analytical method for DL-Methyldopa-d3, a deuterated internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for validating and implementing rugged analytical methods.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] This is a critical component of method validation as stipulated by regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1] For a compound like this compound, which is utilized as an internal standard in bioanalytical methods, the consistency and reliability of its measurement are directly linked to the accuracy of the primary drug's quantification.[2][3]
This guide will delve into a comparative analysis of a typical High-Performance Liquid Chromatography (HPLC) method, exploring the impact of intentional variations in critical parameters. The data presented herein is representative of a standard robustness study and is intended to illustrate the process and expected outcomes.
Comparative Analysis of Robustness Testing Parameters
The following tables summarize the quantitative data from a simulated robustness study on an HPLC method for the analysis of this compound. The study deliberately varied key chromatographic conditions to assess the method's resilience.
Table 1: Impact of Flow Rate Variation on System Suitability
| Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 0.9 (Low) | 2.25 | 1.12 | 4850 |
| 1.0 (Nominal) | 2.17 | 1.10 | 5020 |
| 1.1 (High) | 2.09 | 1.08 | 5180 |
Table 2: Impact of Column Temperature Variation on System Suitability
| Column Temperature (°C) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 25 (Low) | 2.21 | 1.11 | 4980 |
| 30 (Nominal) | 2.17 | 1.10 | 5020 |
| 35 (High) | 2.14 | 1.09 | 5090 |
Table 3: Impact of Mobile Phase pH Variation on System Suitability
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 5.3 (Low) | 2.15 | 1.13 | 4950 |
| 5.5 (Nominal) | 2.17 | 1.10 | 5020 |
| 5.7 (High) | 2.19 | 1.09 | 5060 |
Alternative Analytical Methodologies
While HPLC is a robust and widely used technique for the analysis of Methyldopa and its deuterated analogs, other methods offer distinct advantages.[4]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column packing and higher operating pressures.[5][6] This results in faster analysis times, improved resolution, and enhanced sensitivity.[6] For high-throughput screening or when dealing with complex biological matrices, UPLC can offer a more efficient alternative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it the gold standard for bioanalytical applications.[4] The use of a deuterated internal standard like this compound is particularly well-suited for LC-MS/MS, as it allows for precise correction of matrix effects and variations in sample preparation and injection volume.[2]
Experimental Protocols
A detailed methodology for the robustness testing of an HPLC method for this compound is provided below. This protocol is based on a validated method for Methyldopa.[7][8]
Objective
To assess the robustness of the HPLC method for the quantification of this compound by introducing small, deliberate changes to key chromatographic parameters and evaluating the impact on system suitability.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Potassium hydroxide (analytical grade)
-
Water (HPLC grade)
-
Hypersil BDS C8 column (250 mm x 4.6 mm, 5 µm) or equivalent
Chromatographic Conditions (Nominal)
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 20 µL.
Robustness Study Design
The following parameters were intentionally varied from the nominal conditions:
-
Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase pH: ± 0.2 units (pH 5.3 and pH 5.7).
System Suitability Evaluation
For each condition, a standard solution of this compound was injected in replicate (n=6). The following system suitability parameters were evaluated:
-
Retention Time: The time at which the this compound peak elutes.
-
Tailing Factor: A measure of peak symmetry. A value ≤ 2 is generally acceptable.
-
Theoretical Plates: A measure of column efficiency. Higher values indicate better efficiency.
Acceptance Criteria
The method is considered robust if the system suitability parameters remain within acceptable limits under all tested variations. Typically, the relative standard deviation (RSD) of the peak area and retention time for replicate injections should be ≤ 2%.
Visualizing the Workflow
To better illustrate the logical flow of the robustness testing process, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of a robustness testing study.
Caption: A typical workflow for bioanalytical sample analysis using an internal standard.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. rjptonline.org [rjptonline.org]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DL-Methyldopa-d3: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for DL-Methyldopa-d3, a deuterated analog of Methyldopa, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
This compound is utilized as an internal standard in analytical and pharmacokinetic research, aiding in the precise quantification of Dopa in biological samples.[1] As with any chemical compound, understanding its properties is the first step toward safe handling and disposal.
I. Compound Identification and Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for safe handling and the development of appropriate disposal protocols.
| Property | Value |
| Chemical Name | 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid[2][3] |
| Molecular Formula | C₁₀H₁₀D₃NO₄[2][3][4] |
| Molecular Weight | 214.24 g/mol [2][3] |
| Appearance | Off-White to White Solid[2][5] |
| Solubility | Slightly soluble in aqueous acid and DMSO.[5] Soluble in water to 10-300 mg/ml at pH 2-7.[6] |
| Storage | Store at -20°C.[4][5] |
II. Health and Safety Information
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Inspect for tears or holes before use. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoid inhalation of dust or aerosols. |
III. Experimental Workflow and Waste Generation
Understanding the typical laboratory workflow involving this compound is crucial for identifying and segregating waste streams at the source. The following diagram illustrates a common experimental process.
A typical experimental workflow involving this compound, from preparation to waste generation.
IV. Step-by-Step Disposal Procedures
Proper disposal of this compound and associated waste requires careful segregation into distinct waste streams. The following procedures provide a direct, operational plan for laboratory personnel.
A. Unused or Expired Solid this compound
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Place the original container with the unused compound in a clearly labeled hazardous waste container designated for solid chemical waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of the chemical
-
The date of accumulation
-
-
Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.
B. Liquid Waste Containing this compound
This category includes stock solutions, unused dilutions, and experimental residues.
-
Do not pour liquid waste containing this compound down the drain.
-
Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and specify all constituents, including "this compound" and the solvent(s) used, with their approximate concentrations.
-
Keep the container securely closed when not in use.
-
Store the container in a designated satellite accumulation area with secondary containment to prevent spills.
-
Arrange for disposal through your institution's EHS department.
C. Contaminated Laboratory Supplies
This waste stream includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into contact with this compound.
-
Segregate grossly contaminated items (e.g., items with visible powder or solution) from regular lab trash.
-
Place these contaminated items in a designated hazardous waste bag or container for solid chemical waste.
-
The container should be clearly labeled as "Hazardous Waste - Contaminated Debris" and should list the chemical contaminant ("this compound").
-
For lightly contaminated items with no visible residue, consult your institution's EHS guidelines. Some institutions may permit disposal in the regular trash after appropriate decontamination.
-
Dispose of the hazardous waste container through your EHS department.
D. Empty Containers
-
Rinse the empty this compound container three times with a suitable solvent (e.g., water or the solvent used for dissolution).
-
Collect the rinsate as hazardous liquid waste and dispose of it according to the procedures outlined in section IV.B.
-
After triple-rinsing, deface or remove the original label to prevent misuse.
-
The rinsed and defaced container can typically be disposed of in the regular laboratory glassware or solid waste stream, but confirm this with your institutional EHS policy.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. clearsynth.com [clearsynth.com]
- 4. glpbio.com [glpbio.com]
- 5. 586954-09-8 CAS MSDS (rac 3-O-Methyl DOPA-d3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Methyldopa [drugfuture.com]
- 7. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling DL-Methyldopa-d3
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazards identified for the analogous non-deuterated compound, DL-Methyldopa, appropriate personal protective equipment should be worn at all times to minimize exposure. The primary hazards include irritation to the skin and eyes, respiratory tract irritation, and potential harm if swallowed[2].
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or other appropriate chemically resistant gloves. Consider double-gloving. | To prevent skin contact and irritation[3]. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | To protect eyes from dust particles and splashes[4]. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. | Recommended when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation from dust inhalation[2][4]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk and ensuring the integrity of the research.
Experimental Workflow for Handling DL-Methyldopa-d3 Powder:
Detailed Experimental Protocol for Weighing and Dissolving:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
Clean and prepare the work surface within the fume hood.
-
Gather all necessary equipment, such as a calibrated analytical balance, weigh paper or boat, spatula, and the appropriate solvent.
-
-
Weighing:
-
Place a clean, anti-static weigh boat or paper on the analytical balance and tare.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid generating dust.
-
Close the container of this compound securely.
-
-
Dissolving:
-
Transfer the weighed powder into a suitable vessel containing the desired solvent.
-
Add the powder slowly to the solvent to prevent splashing.
-
If necessary, gently stir the mixture to aid dissolution.
-
-
Post-Handling:
-
Clean the spatula and any other reusable equipment thoroughly.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Disposal Workflow:
Disposal Protocol:
-
Solid Waste:
-
Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
-
General Guidance:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
If unsure, consult your institution's Environmental Health and Safety (EHS) department for specific guidance. In the absence of specific institutional guidelines, consider incineration at a licensed facility, as is sometimes recommended for similar compounds[5].
-
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their experimental work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
